D-alpha-Methylleucine methyl ester hydrochloride chemical structure and properties
An In-depth Technical Guide to D-alpha-Methylleucine Methyl Ester Hydrochloride This guide offers a comprehensive overview of D-alpha-Methylleucine methyl ester hydrochloride, a non-proteinogenic amino acid derivative of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to D-alpha-Methylleucine Methyl Ester Hydrochloride
This guide offers a comprehensive overview of D-alpha-Methylleucine methyl ester hydrochloride, a non-proteinogenic amino acid derivative of significant interest in modern medicinal chemistry and drug development. We will delve into its fundamental chemical properties, synthesis, and characterization, with a particular focus on the rationale behind its use as a strategic building block in peptide-based therapeutics.
Introduction: The Strategic Value of Steric Hindrance
In the field of peptide and peptidomimetic drug design, overcoming the inherent limitations of natural peptides—namely their conformational flexibility and susceptibility to enzymatic degradation—is a primary objective. The introduction of α,α-disubstituted amino acids is a powerful strategy to address these challenges.[1] D-alpha-Methylleucine, by replacing the α-hydrogen with a methyl group, introduces significant steric hindrance that has profound and beneficial consequences.[2]
This seemingly minor modification locks the peptide backbone, reducing conformational variability and often pre-organizing the molecule into a bioactive conformation, such as a helical secondary structure.[1][3] This can lead to enhanced binding affinity and specificity for its biological target. Furthermore, the α-methyl group acts as a shield, sterically protecting adjacent peptide bonds from cleavage by proteases, which dramatically increases the peptide's metabolic stability and in vivo half-life.[2] D-alpha-Methylleucine methyl ester hydrochloride serves as a readily available, enantiomerically pure building block for incorporating these advantages into novel therapeutic candidates.
Chemical Identity and Physicochemical Properties
A clear understanding of the molecule's fundamental properties is critical for its effective use in synthesis and formulation.
Stereochemistry: The 'D' designation, or (R) configuration at the α-carbon, is a crucial feature. This chirality influences the helical screw sense of peptides it is incorporated into and is critical for specific interactions with chiral biological targets.[1]
The following table summarizes the essential properties of the parent compound and its hydrochloride salt, which is the common commercial form due to its enhanced stability and solubility in polar solvents.
Soluble in water and polar organic solvents like methanol.
[]
Synthesis and Purification: An Overview
The synthesis of optically pure α-methyl amino acids is a non-trivial task. General approaches often involve either the resolution of a racemic mixture or, more efficiently, an enantioretentive approach starting from a chiral precursor.[6]
A common strategy involves the methylation of a protected D-leucine derivative. The process must be carefully controlled to maintain the stereochemical integrity of the α-carbon.
Representative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis, esterification, and purification of D-alpha-Methylleucine methyl ester hydrochloride. The key is to start with an enantiomerically pure D-leucine, protect the amine, perform the α-methylation, and then esterify the carboxylic acid.
An In-depth Technical Guide to the Mechanism of Action of D-alpha-Methylleucine in Peptidomimetics
Abstract The incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, aimed at overcoming the intrinsic limitations of native peptides, such as poor metabolic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, aimed at overcoming the intrinsic limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the arsenal of available modifications, the strategic introduction of D-alpha-Methylleucine stands out as a potent tool for imbuing peptidomimetics with enhanced pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the mechanism of action of D-alpha-Methylleucine, elucidating its profound impact on peptide conformation, enzymatic stability, and receptor interaction. We will delve into the stereochemical and steric underpinnings of its effects, present detailed protocols for the experimental validation of these properties, and offer insights into its application in drug design.
Introduction: The Rationale for Peptide Modification
Peptides offer a compelling starting point for drug development due to their high specificity and potency. However, their therapeutic application is often hampered by rapid in vivo degradation by proteases and a high degree of conformational freedom, which can lead to reduced receptor affinity and off-target effects. Peptidomimetics, molecules that mimic the structure and function of peptides, are designed to overcome these limitations.[1] The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics. D-alpha-Methylleucine, a chiral, alpha-methylated amino acid, is a particularly effective modification that leverages two distinct yet synergistic mechanisms to enhance the therapeutic potential of peptides.
Core Mechanism of Action: A Duality of Stability and Pre-organization
The efficacy of D-alpha-Methylleucine as a peptidomimetic building block stems from the combined effects of its D-configuration and the presence of an alpha-methyl group. This duality confers both enhanced proteolytic resistance and a significant conformational constraint on the peptide backbone.
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating D-alpha-Methylleucine is the marked increase in resistance to enzymatic degradation.[2] Natural proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The D-configuration of D-alpha-Methylleucine presents a stereochemically incompatible substrate for these enzymes, effectively shielding the adjacent peptide bonds from cleavage.[2][3] Furthermore, the alpha-methyl group provides an additional steric hindrance that further impedes protease binding and catalysis. This enhanced stability translates to a longer in vivo half-life, a critical attribute for developing orally bioavailable and long-acting peptide-based drugs.[2][4]
Conformational Pre-organization
The alpha-methyl group introduces significant steric hindrance that restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[5] This restriction limits the accessible conformational space, often promoting the adoption of well-defined secondary structures such as helices and turns.[6][7] While L-alpha-methylated amino acids typically favor right-handed helical conformations, the D-enantiomer can disrupt right-handed helices and has a propensity to induce or stabilize left-handed helices or, more commonly, β-turns.[8][9] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target receptor, potentially leading to increased binding affinity and specificity.
The following diagram illustrates the proposed mechanism of action of D-alpha-Methylleucine in a peptidomimetic designed to interact with a G-protein coupled receptor (GPCR).
Caption: Proposed mechanism of action of D-alpha-Methylleucine.
Experimental Validation: Protocols and Methodologies
The validation of the mechanistic effects of D-alpha-Methylleucine incorporation relies on a suite of biophysical and biochemical assays. The following sections provide detailed protocols for key experiments.
Synthesis of Peptides Containing D-alpha-Methylleucine
The synthesis of peptides incorporating D-alpha-Methylleucine is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[10][11]
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected D-alpha-Methylleucine (3-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3-4 equivalents) and a base like diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF for 5-10 minutes.
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. Due to the steric hindrance of the alpha-methyl group, a longer coupling time or a double coupling may be necessary.
Washing: Wash the resin with DMF to remove excess reagents.
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Conformational Analysis
The impact of D-alpha-Methylleucine on peptide secondary structure can be assessed using spectroscopic techniques and X-ray crystallography.
Protocol: Circular Dichroism (CD) Spectroscopy
Sample Preparation: Prepare solutions of the D-alpha-Methylleucine-containing peptide and a control peptide (e.g., with L-leucine) at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
Data Acquisition: Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a CD spectropolarimeter.
Data Analysis: Analyze the resulting spectra for characteristic signatures of secondary structures. An α-helix will typically show negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet will exhibit a negative band around 218 nm and a positive band near 195 nm. A β-turn can have various spectral features, often including a negative band between 200 and 210 nm and a positive band below 200 nm.[13]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O).
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.[14][15]
Resonance Assignment: Assign the proton resonances to specific amino acids using the TOCSY spectrum.
Structural Analysis: Analyze the NOESY/ROESY spectra to identify through-space correlations between protons. The pattern of NOEs can reveal the secondary structure. For example, strong sequential NH-NH NOEs are indicative of a helical conformation, while specific cross-strand NOEs suggest a β-sheet structure. The chemical shifts of the alpha-protons can also be indicative of secondary structure.[16]
Protocol: X-ray Crystallography
Crystallization: Screen a wide range of crystallization conditions (precipitants, salts, pH) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single, diffraction-quality crystals of the peptide.[17][18]
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam to collect diffraction data.
Structure Determination: Process the diffraction data and determine the three-dimensional structure of the peptide to directly visualize its conformation and the influence of the D-alpha-Methylleucine residue.
Enzymatic Stability Assay
The enhanced resistance to proteolysis can be quantified by incubating the peptide with proteases and monitoring its degradation over time.[2]
Protocol: Protease Degradation Assay by RP-HPLC
Peptide and Enzyme Preparation: Prepare stock solutions of the D-alpha-Methylleucine-containing peptide and a control peptide (with L-leucine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or serum).
Incubation: Incubate the peptides with the protease solution at a defined ratio (e.g., 100:1 peptide to protease by weight) at 37 °C.
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
Reaction Quenching: Immediately quench the enzymatic reaction by adding a solution of 10% TFA or by heating.
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.[19]
Data Analysis: Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life of each peptide.
The following diagram outlines the general experimental workflow for validating the effects of D-alpha-Methylleucine incorporation.
Caption: Experimental workflow for validation.
Impact on Receptor Binding and Signaling
The conformational pre-organization induced by D-alpha-Methylleucine can significantly impact a peptidomimetic's interaction with its biological target. By adopting a more rigid, receptor-competent conformation, the peptidomimetic may exhibit enhanced binding affinity (lower Kᵢ or IC₅₀ values) compared to its more flexible L-leucine counterpart.
Protocol: Competitive Radioligand Binding Assay
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand known to bind the target receptor.
Competition: Add increasing concentrations of the unlabeled D-alpha-Methylleucine peptidomimetic or the control peptide.
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide.
The following diagram illustrates a representative GPCR signaling pathway and how a D-alpha-Methylleucine-containing peptidomimetic could act as an allosteric modulator.[20][21]
The following table provides a representative summary of the expected quantitative impact of substituting L-Leucine with D-alpha-Methylleucine in a hypothetical peptidomimetic. The values are illustrative and based on established trends reported in the literature for similar modifications.[2][22][23]
Parameter
Peptide with L-Leucine
Peptide with D-alpha-Methylleucine
Rationale for Expected Change
Receptor Binding Affinity (IC₅₀)
50 nM
10 nM
Pre-organization into a bioactive conformation reduces the entropic penalty of binding.
Enzymatic Half-Life (in serum)
15 minutes
> 240 minutes
D-configuration and α-methyl group confer resistance to proteolytic degradation.
Helical Content (from CD)
5%
30%
Conformational restriction by the α-methyl group promotes helical or turn structures.
Conclusion
D-alpha-Methylleucine is a powerful and versatile building block in the design of peptidomimetics. Its mechanism of action is rooted in the synergistic combination of stereochemical and steric effects, which confer enhanced proteolytic stability and promote conformational pre-organization. These properties can lead to peptidomimetics with improved pharmacokinetic profiles and enhanced receptor binding affinities. The experimental protocols outlined in this guide provide a framework for the rational design and validation of novel peptide-based therapeutics incorporating this valuable non-canonical amino acid. As the field of drug discovery continues to evolve, the strategic use of modifications like D-alpha-Methylleucine will undoubtedly play a crucial role in unlocking the full therapeutic potential of peptides.
References
Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]
Conformational Analysis Of Designed Alpha-Omega Hybrid Peptides. Shodhganga. [Link]
α‑Methylation Enables the X‑ray Crystallographic Observation of Oligomeric Assemblies Formed by a β‑Hairpin Peptide Deri. eScholarship. [Link]
Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society. [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
Crystal structure of a hydrophobic 19-residue peptide helix containing three centrally located d amino acids. PNAS. [Link]
Conformations of amino acids and peptides. Cambridge University Press. [Link]
G s protein peptidomimetics as allosteric modulators of the β 2 -adrenergic receptor. Scientific Reports. [Link]
1H And 13C NMR chemical shifts of the diastereotopic methyl groups of valyl and leucyl residues in peptides and proteins. ANU Open Research. [Link]
An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC. [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Disrupting GPCR Complexes with Smart Drug-like Peptides. PMC. [Link]
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Sidechain Conformation: the Influenza A M2 Transmembrane Peptide as an Example. PMC. [Link]
How to work with proteases and LC/ LC-MS? ResearchGate. [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
7.5 High Resolution NMR Spectroscopy. University of Regensburg. [Link]
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. MDPI. [Link]
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]
Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. PMC. [Link]
Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as... PMC. [Link]
A helix propensity scale based on experimental studies of peptides and proteins. PMC. [Link]
Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society. [Link]
α-Helical, but not β-sheet, propensity of proline is determined by peptide environment. PNAS. [Link]
A Comprehensive Technical Guide to D-alpha-Methylleucine Methyl Ester Hydrochloride: Physicochemical Profiling and Peptidomimetic Applications
Executive Summary In the landscape of modern peptide therapeutics, overcoming poor oral bioavailability and rapid proteolytic degradation remains a paramount challenge. The strategic incorporation of unnatural, stericall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern peptide therapeutics, overcoming poor oral bioavailability and rapid proteolytic degradation remains a paramount challenge. The strategic incorporation of unnatural, sterically constrained amino acids is a field-proven methodology to enhance the pharmacokinetic profiles of peptide drugs. D-alpha-Methylleucine methyl ester hydrochloride is a highly specialized, synthetically modified unnatural amino acid building block. By combining D-stereochemistry with
α
-methylation and C-terminal esterification, this compound serves as a critical intermediate in the synthesis of advanced peptidomimetics, including senolytic peptides, guanylate cyclase C agonists, and highly selective protease inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing an in-depth mechanistic analysis of why this compound behaves the way it does, alongside self-validating experimental protocols for its synthesis and integration into Solid-Phase Peptide Synthesis (SPPS).
D-alpha-Methylleucine methyl ester hydrochloride is the salt form of the
α
-methylated, D-enantiomer of leucine, where the carboxylic acid has been protected as a methyl ester. The hydrochloride salt is strictly preferred over the free base in laboratory settings; the protonation of the
α
-amine prevents spontaneous intramolecular cyclization (diketopiperazine formation) and significantly enhances oxidative stability and solubility in polar organic solvents.
Quantitative Data Summary
Property
Value
Causality / Significance
Chemical Name
D-alpha-Methylleucine methyl ester hydrochloride
Standard nomenclature for the protected unnatural amino acid.
Calculated mass required for precise stoichiometric SPPS coupling.
Exact Mass (Free Base)
159.1259 Da
Target mass for LC-MS validation (M+H = 160.1)[1].
Topological Polar Surface Area
52.3 Ų
Indicates moderate polarity, ensuring solubility in DMF/NMP[1].
Rotatable Bonds
4
Dictates the side-chain flexibility, while the backbone remains rigid[1].
Mechanistic Role in Peptidomimetics & Drug Design
The integration of D-alpha-Methylleucine into a peptide backbone is not a trivial structural tweak; it is a calculated manipulation of the molecule's thermodynamic and steric landscape.
1. Steric Hindrance and Proteolytic Shielding:
Natural L-amino acids are highly susceptible to enzymatic cleavage by endogenous proteases (e.g., DPP-4, elastase, and matrix metalloproteases). The addition of a methyl group at the
α
-carbon creates a dense steric shield directly adjacent to the scissile peptide bond. This physical bulk prevents the peptide from properly docking into the active site clefts of proteases, effectively rendering the sequence invisible to enzymatic degradation[2]. This mechanism is heavily exploited in the design of next-generation senolytic peptides aimed at treating age-related inflammatory diseases[2].
2. Conformational Rigidity (Ramachandran Restriction):
The
α
-methyl group severely restricts the allowable
ϕ
(phi) and
ψ
(psi) dihedral angles of the peptide backbone. By locking the local conformation into specific secondary structures (often inducing
β
-turns or stabilizing
α
-helices), the entropic penalty of target binding is drastically reduced. This pre-organization is a key driver in the efficacy of guanylate cyclase C (GC-C) agonists used for gastrointestinal disorders, where precise receptor docking is required[3]. Furthermore,
α
-methylated heterocycles have shown profound efficacy in enhancing the selectivity of thrombin inhibitors by exploiting the
S1′
subsite[4].
Analytical Workflows and Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes a mechanistic rationale and an analytical checkpoint.
Protocol 1: Synthesis of D-alpha-Methylleucine Methyl Ester Hydrochloride
Objective: Convert free D-alpha-Methylleucine into its methyl ester hydrochloride salt with >98% purity.
Activation: Suspend 10.0 mmol of D-alpha-Methylleucine in 30 mL of anhydrous methanol under an inert argon atmosphere. Chill the flask to 0°C using an ice bath.
Mechanistic Rationale:
SOCl2
reacts with methanol to generate anhydrous
HCl
and dimethyl sulfite in situ. The
HCl
catalyzes the esterification and immediately protonates the resulting amine, driving the reaction forward and preventing side reactions.
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours.
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude oil with cold anhydrous diethyl ether. The D-alpha-Methylleucine methyl ester hydrochloride will precipitate as a white crystalline solid.
Self-Validation Checkpoint: Perform LC-MS analysis. The presence of a dominant peak at
m/z
160.1
[M+H]+
confirms the esterification. A standard silver nitrate (
AgNO3
) drop test in aqueous solution yielding a white
AgCl
precipitate validates the presence of the hydrochloride counterion.
Protocol 2: SPPS Integration (Coupling to the Sterically Hindered Amine)
Objective: Successfully couple an incoming Fmoc-protected amino acid to the N-terminus of a resin-bound D-alpha-Methylleucine residue.
Deprotection: Treat the resin-bound D-alpha-Methylleucine with 20% piperidine in DMF for 2 x 10 minutes to remove the N-terminal protecting group.
Activation of Incoming Amino Acid: Standard coupling reagents (e.g., HBTU/HOBt) will fail here due to the severe steric clash between the incoming activated ester and the
α
-methyl group of the leucine derivative.
Mechanistic Rationale: You must use highly reactive uronium salts. Dissolve 4.0 eq of the incoming Fmoc-amino acid, 4.0 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA).
Coupling: Add the activated mixture to the resin. Due to the high activation energy required to overcome the steric hindrance, perform the coupling under microwave assistance at 75°C for 15 minutes.
Self-Validation Checkpoint: The standard Kaiser test is notoriously prone to false negatives with sterically hindered amines. You must validate the coupling completion using a Chloranil test (which detects secondary and sterically hindered primary amines) or by performing a micro-cleavage of the resin followed by LC-MS analysis.
Visualization: Mechanistic Pathway
The following diagram illustrates the logical causality between the incorporation of D-alpha-Methylleucine and the resulting therapeutic benefits in drug design.
Mechanistic pathway of alpha-methylation conferring proteolytic resistance and target efficacy.
Role of D-alpha-Methylleucine methyl ester HCl in unnatural amino acid research
Engineering Conformational Stability: The Role of D- α -Methylleucine Methyl Ester HCl in Unnatural Amino Acid Research Executive Summary The transition from native peptides to advanced peptidomimetics is a cornerstone o...
Author: BenchChem Technical Support Team. Date: April 2026
Engineering Conformational Stability: The Role of D-
α
-Methylleucine Methyl Ester HCl in Unnatural Amino Acid Research
Executive Summary
The transition from native peptides to advanced peptidomimetics is a cornerstone of modern drug discovery. While native peptides offer high target specificity, their clinical utility is frequently bottlenecked by poor metabolic stability and profound conformational flexibility. To overcome these limitations, researchers rely on unnatural amino acids (UAAs). Among these, D-
α
-Methylleucine methyl ester hydrochloride (D-
α
-Me-Leu-OMe HCl) has emerged as a critical building block. By combining inverted stereochemistry (D-configuration) with
α
-carbon methylation, this molecule provides unparalleled proteolytic resistance and structural pre-organization. This technical guide explores the mechanistic causality, structural advantages, and validated synthetic protocols for integrating D-
α
-Me-Leu-OMe HCl into therapeutic peptides.
The Mechanistic Imperative for
α
-Methylation
Native L-amino acids possess a single hydrogen atom on their
α
-carbon, allowing for a wide range of rotation around the
ϕ
(phi) and
ψ
(psi) dihedral angles. This flexibility often results in unstructured peptide sequences that are highly susceptible to enzymatic cleavage[1].
Replacing this
α
-hydrogen with a methyl group fundamentally alters the peptide's biophysical profile:
Conformational Constraint: The steric bulk of the
α
-methyl group severely restricts dihedral rotational freedom. This pre-organizes the peptide backbone, energetically favoring the formation of stable secondary structures such as
α
-helices or
310
-helices. This pre-organization reduces the entropic cost of receptor binding, often enhancing target affinity[2].
Proteolytic Shielding: The
α
-methyl group acts as a physical shield, blocking the approach of proteolytic enzymes to the adjacent amide bonds. When combined with the D-stereoisomer configuration—which is inherently unrecognized by endogenous L-specific proteases—the peptide achieves near-absolute resistance to enzymatic degradation[1][3].
Mechanism of proteolytic resistance conferred by D-alpha-methylation.
D-
α
-Methylleucine methyl ester HCl () is specifically engineered for complex synthetic workflows[4].
Causality in Molecular Design:
The Hydrochloride (HCl) Salt: Unnatural amino acids with free amines are prone to oxidative degradation and autocyclization during long-term storage. Supplying the molecule as an HCl salt protonates the amine, rendering it chemically inert and highly stable until intentionally activated during synthesis.
The Methyl Ester (-OMe) Protection: In solution-phase synthesis or fragment condensation, the C-terminus must be protected to prevent unwanted polymerization. The methyl ester provides a robust, low-steric protecting group that survives standard N-terminal deprotection cycles but can be selectively removed via mild saponification when C-terminal extension is required.
Therapeutic Application (GCC Agonists): The strategic value of D-
α
-methylleucine is heavily documented in the development of Guanylate Cyclase C (GCC) agonists (e.g., uroguanylin analogs like SP-333). These oral therapeutics must survive the harsh, protease-rich environment of the gastrointestinal tract. Substituting native residues with D-
α
-methylleucine stabilizes the active conformation in aqueous media, ensuring the peptide reaches the luminal membrane of enterocytes intact[5][6][7].
Quantitative Analysis: Comparative Efficacy
The integration of D-
α
-methylated amino acids yields quantifiable improvements in pharmacokinetic and biophysical properties. The table below summarizes the comparative advantages of leucine variants in peptide design.
Amino Acid Variant
Stereochemistry
α
-Carbon Substitution
Proteolytic Half-Life (Intestinal Fluid)
Relative Helical Propensity
Epimerization Risk during Synthesis
L-Leucine
L
Hydrogen
< 2 hours
Moderate
Moderate
D-Leucine
D
Hydrogen
> 12 hours
Low (destabilizes right-handed helix)
Moderate
D-
α
-Methylleucine
D
Methyl
> 48 hours
High (induces specific turn/helical motifs)
Zero (Lacks
α
-proton)
Data synthesized from general peptidomimetic stability studies and GCC agonist patent literature[1][6].
Self-Validating Methodology: Synthesis and Peptide Incorporation
Integrating a sterically hindered UAA into a peptide sequence requires specialized coupling strategies. Standard carbodiimides (e.g., DIC) often fail due to the massive steric bulk surrounding the
α
-amine and carboxylate. The following protocol outlines a self-validating system for preparing and coupling D-
α
-Me-Leu-OMe HCl.
Step-by-Step Protocol
Step 1: Free-Basing the Hydrochloride Salt
Action: Suspend D-
α
-Me-Leu-OMe HCl in Dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the ammonium salt to generate a nucleophilic free amine without attacking the base-sensitive methyl ester.
Self-Validation: Spot the organic layer on moistened pH paper; a pH of ~8-9 confirms complete neutralization.
Step 2: N-Terminal Protection (Fmoc-OSu)
Action: React the free amine with 1.2 equivalents of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in a DCM/DMF mixture for 4 hours.
Causality: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of dipeptide impurities, a critical risk when activating sterically hindered amines.
Self-Validation: Perform Thin Layer Chromatography (TLC) with a Ninhydrin stain. The disappearance of the purple spot (primary amine) indicates complete Fmoc protection.
Action: Dissolve the Fmoc-D-
α
-Me-Leu-OMe in a 3:1 THF/Water mixture. Add 1.5 equivalents of Lithium Hydroxide (LiOH) at 0°C.
Causality: To utilize this building block in Solid Phase Peptide Synthesis (SPPS), the C-terminus must be a free carboxylic acid. LiOH provides mild alkaline hydrolysis that selectively cleaves the methyl ester without removing the base-sensitive Fmoc group (which requires secondary amines like piperidine).
Self-Validation: Analyze via LC-MS. A mass shift from the ester to the free acid (
M−14
Da) confirms successful saponification.
Step 4: Sterically Hindered Peptide Coupling
Action: Couple the resulting Fmoc-D-
α
-Me-Leu-OH to the resin-bound peptide using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt, with DIPEA as the base.
Causality: The
α
-methyl group drastically reduces the kinetics of nucleophilic attack. HATU generates a highly reactive 7-aza-OBt ester intermediate, driving the sterically demanding coupling to completion. Because D-
α
-methyl amino acids lack an
α
-proton, this aggressive activation carries zero risk of oxazolone-mediated epimerization.
Self-Validation: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). A negative result (no color change) confirms the absence of unreacted amines on the resin.
Synthetic workflow for incorporating D-alpha-Me-Leu-OMe HCl into peptides.
Conclusion
The strategic incorporation of D-
α
-Methylleucine methyl ester HCl represents a masterclass in rational drug design. By leveraging steric hindrance to restrict dihedral flexibility and physically shield adjacent amide bonds, researchers can transform labile native sequences into highly stable, orally bioavailable therapeutics. While the steric bulk of the
α
-methyl group necessitates specialized, highly reactive coupling chemistries, the resulting absence of epimerization risk and the profound increase in in vivo half-life make it an indispensable tool in the modern peptidomimetic arsenal.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13687232, D-alpha-Methylleucine methyl ester." PubChem, 2021. URL:[Link]
PubMed Central (PMC). "Incorporation of
α
-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." NIH, 2020. URL: [Link]
Google Patents. "US9580471B2 - Process of preparing guanylate cyclase C agonists." Google Patents, 2017.
Enhancing Peptide Therapeutics: A Deep Dive into the Pharmacokinetic Properties of D-alpha-Methylleucine Containing Peptides
Introduction: The Quest for Stability and Efficacy in Peptide Drug Development Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency.[1][2][3] However, their clinica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Stability and Efficacy in Peptide Drug Development
Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency.[1][2][3] However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low cell permeability.[1][4] A key strategy to overcome these hurdles is the incorporation of unnatural amino acids.[5][6] Among these, D-alpha-Methylleucine stands out as a powerful tool for enhancing the pharmacokinetic profile of therapeutic peptides. This technical guide provides an in-depth exploration of the core pharmacokinetic properties of peptides containing D-alpha-Methylleucine, offering insights for researchers, scientists, and drug development professionals.
The introduction of a methyl group at the alpha-carbon of an amino acid, a modification known as alpha-methylation, has profound effects on the peptide backbone.[5] This seemingly minor alteration introduces steric hindrance that restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles, often promoting the formation of stable secondary structures like helices.[5][7] This conformational pre-organization can lead to enhanced receptor binding affinity and specificity.[5] Furthermore, the alpha-methyl group acts as a shield, protecting the adjacent peptide bonds from enzymatic degradation by proteases, thereby significantly increasing the peptide's in vivo half-life.[5][8][9]
When this alpha-methylation is combined with the use of a D-amino acid, such as in D-alpha-Methylleucine, the resistance to proteolysis is often further amplified.[4][10] Peptides composed of D-amino acids are inherently less recognized by endogenous proteases, which are stereospecific for L-amino acids.[4][10] This dual modification strategy of alpha-methylation and D-configuration offers a synergistic approach to engineering highly stable and potent peptide therapeutics.
This guide will delve into the critical pharmacokinetic parameters of D-alpha-Methylleucine-containing peptides, namely their metabolic stability, cell permeability, and in vivo behavior, providing both theoretical understanding and practical experimental protocols.
Section 1: Unraveling Metabolic Stability: The Shield Against Proteolysis
A major obstacle in the development of peptide drugs is their rapid degradation by proteases in the bloodstream and tissues.[11][12][13] The incorporation of D-alpha-Methylleucine provides a robust solution to this challenge by conferring significant resistance to enzymatic cleavage.[5][8]
The steric bulk of the alpha-methyl group physically hinders the approach of proteases to the scissile peptide bond.[5] Moreover, the D-configuration of the amino acid further reduces the recognition by L-specific proteases.[4][10] This enhanced stability translates to a longer circulating half-life, allowing for sustained therapeutic action and potentially less frequent dosing regimens.
A crucial step in evaluating the efficacy of incorporating D-alpha-Methylleucine is to quantify the resulting increase in metabolic stability. The following workflow outlines a standard in vitro plasma stability assay.
Caption: Workflow for an in vitro plasma stability assay.
Detailed Protocol: In Vitro Plasma Stability Assay
This protocol provides a step-by-step guide for assessing the stability of a D-alpha-Methylleucine-containing peptide in plasma.
Materials:
Test peptide and a control peptide (without the modification)
Dimethyl sulfoxide (DMSO)
Plasma from the desired species (e.g., human, mouse, rat), collected with an anticoagulant like EDTA or heparin.[12]
Acetonitrile (ACN), HPLC grade
Internal standard (a stable, non-interfering compound for LC-MS/MS analysis)
Incubator shaker (37°C)
Centrifuge
LC-MS/MS system
Procedure:
Prepare a 1 mg/mL stock solution of the test and control peptides in DMSO.
Thaw the plasma at 37°C.
Spike the peptide stock solution into the plasma to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.[14]
Immediately after adding the peptide, take a 50 µL aliquot and add it to 150 µL of ice-cold ACN containing the internal standard. This is the T=0 time point.[12]
Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking.[12]
Withdraw 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes) and quench the reaction as described for T=0.[12][14]
Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to precipitate plasma proteins.[15]
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Analyze the samples to quantify the amount of intact peptide remaining at each time point relative to the internal standard.
Data Analysis:
Calculate the percentage of the parent peptide remaining at each time point relative to the T=0 sample.
Plot the percentage of peptide remaining against time and determine the in vitro half-life (t½) by fitting the data to a first-order decay model.
Peptide
Modification
Plasma Half-life (t½) in min
Control Peptide
L-Leucine
15
Test Peptide
D-alpha-Methylleucine
>240
Note: The above data is illustrative. The actual half-life will depend on the specific peptide sequence and the species of plasma used.
Section 2: Navigating the Cellular Barrier: Enhancing Permeability
For peptides targeting intracellular proteins, crossing the cell membrane is a critical and often challenging step.[1] While large and hydrophilic, some peptides can be engineered for improved cell permeability. The incorporation of D-alpha-Methylleucine can indirectly influence cell permeability by promoting a more stable, amphipathic helical conformation. This structure can facilitate interactions with the cell membrane, although it does not guarantee passive diffusion.
It is important to note that while D-amino acids can enhance proteolytic resistance, they do not inherently guarantee improved cell permeability.[4] In some cases, macrocyclization or the addition of cell-penetrating peptide sequences may be necessary in conjunction with D-alpha-Methylleucine incorporation to achieve significant intracellular delivery.[4]
Experimental Workflow: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption and permeability across epithelial barriers.[16][17][18]
Caption: Workflow for an in vivo pharmacokinetic study.
Key Considerations for In Vivo PK Studies
Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, oral) will significantly impact the pharmacokinetic profile.
[1]* Dose Level: At least three dose levels are typically used to assess dose proportionality.
[19]* Sampling Time Points: The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.
Bioanalysis: A validated and sensitive bioanalytical method, usually LC-MS/MS, is crucial for accurate quantification of the peptide in biological matrices.
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
Conclusion: A Powerful Strategy for Peptide Drug Design
The incorporation of D-alpha-Methylleucine represents a highly effective strategy for overcoming the inherent pharmacokinetic challenges of peptide therapeutics. By providing a dual mechanism of steric hindrance and stereochemical resistance to proteolysis, this modification can significantly enhance metabolic stability, leading to prolonged in vivo half-life and improved systemic exposure. While its direct impact on cell permeability is context-dependent, the conformational stabilization it imparts can be a valuable component of a broader strategy to enhance intracellular delivery.
The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of D-alpha-Methylleucine-containing peptides. By coupling rational design with rigorous experimental validation, researchers can harness the power of this unique amino acid to develop the next generation of stable, potent, and effective peptide-based drugs.
References
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC. (2020, March 26). vertexaisearch.cloud.google.com.
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. vertexaisearch.cloud.google.com.
A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity - Benchchem. vertexaisearch.cloud.google.com.
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. (2017, June 2). vertexaisearch.cloud.google.com.
Macrocyclization of an all-D linear a-helical peptide imparts cellular permeability - A*OAR. (2020, May 11). vertexaisearch.cloud.google.com.
Application Notes: In Vivo Stability Assessment of CTTHWGFTLC in Plasma - Benchchem. vertexaisearch.cloud.google.com.
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (2024, October 14). vertexaisearch.cloud.google.com.
Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - Frontiers. (2022, November 1). vertexaisearch.cloud.google.com.
Pharmacokinetics of Therapeutic Peptides - Creative Bioarray. vertexaisearch.cloud.google.com.
Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs - Newsletters - News - PRISYS Biotech. (2023, August 3). vertexaisearch.cloud.google.com.
Study of pharmacokinetic of new peptide drug 1-deamino-arginine-vasotocin for hypernatremia correction | Research Results in Pharmacology. (2022, March 30). vertexaisearch.cloud.google.com.
"Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck. vertexaisearch.cloud.google.com.
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - MDPI. (2021, August 6). vertexaisearch.cloud.google.com.
Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides - Scirp.org.. vertexaisearch.cloud.google.com.
Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed. vertexaisearch.cloud.google.com.
An In-Depth Technical Guide to D-alpha-Methylleucine Methyl Ester Hydrochloride
This guide provides a comprehensive technical overview of D-alpha-Methylleucine methyl ester hydrochloride, a non-proteinogenic amino acid derivative of significant interest to researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of D-alpha-Methylleucine methyl ester hydrochloride, a non-proteinogenic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, specifications, synthesis, purification, analytical characterization, and its strategic applications in modern medicinal chemistry, with a focus on enhancing peptide therapeutics.
Chemical Identity and CAS Number Clarification
D-alpha-Methylleucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of D-alpha-Methylleucine. The "D" configuration specifies the stereochemistry at the alpha-carbon, and the "alpha-methyl" indicates the substitution of the alpha-hydrogen with a methyl group. This modification introduces a quaternary, chiral center, which has profound implications for its chemical and biological properties.
A critical point of clarification is the Chemical Abstracts Service (CAS) number. As of this writing, a specific CAS number has not been assigned to D-alpha-Methylleucine methyl ester hydrochloride. Researchers should be aware of the following related CAS numbers to avoid ambiguity:
75691-29-1: This CAS number corresponds to DL-alpha-Methylleucine methyl ester hydrochloride , the racemic mixture containing both D and L enantiomers.[1][2]
90104-03-3: This is the CAS number for the free base, D-alpha-Methylleucine methyl ester .[3]
174734-15-7: This number is assigned to (R)-2-Amino-2,4-dimethylpentanoic acid hydrochloride , which is D-alpha-Methylleucine hydrochloride, the parent amino acid salt without the methyl ester.[4]
For the purpose of this guide, we will be discussing the D-enantiomer as the hydrochloride salt of the methyl ester. When sourcing this compound, it is crucial to specify the desired stereochemistry and salt form to the supplier.
Physicochemical Specifications
Property
Expected Specification
Rationale/Notes
Molecular Formula
C8H18ClNO2
Based on the structure of the hydrochloride salt.
Molecular Weight
195.69 g/mol
Calculated from the molecular formula.
Appearance
White to off-white crystalline powder
Typical appearance for amino acid hydrochlorides.[5]
Purity (HPLC)
≥98%
A standard purity level for research-grade amino acid derivatives.
Melting Point
Not available (expected >150 °C)
The melting point of L-Leucine methyl ester hydrochloride is 151-153 °C.[6] Alpha-methylation may alter this.
Optical Rotation
Specific value not available
As a chiral compound, it will exhibit optical activity. The sign and magnitude would need to be determined experimentally.
Solubility
Soluble in water and methanol
The hydrochloride salt form enhances solubility in polar solvents.
Storage
Store at 2-8 °C, desiccated
Standard storage conditions to prevent degradation.[2]
Synthesis and Purification: A Self-Validating Protocol
The synthesis of D-alpha-Methylleucine methyl ester hydrochloride can be reliably achieved through the esterification of the parent amino acid, D-alpha-Methylleucine. A widely used and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ to catalyze the reaction and form the final hydrochloride salt.[7]
Rationale for Method Selection
This method is preferred over traditional approaches like bubbling HCl gas through methanol or using thionyl chloride for several reasons:
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which can minimize side reactions and racemization.[7]
Safety and Convenience: It avoids the handling of highly corrosive and hazardous reagents like thionyl chloride or HCl gas.[7][8]
High Yields: This method generally provides good to excellent yields for a wide range of amino acids.[7]
Detailed Synthesis Protocol
Caption: Workflow for the synthesis of D-alpha-Methylleucine methyl ester hydrochloride.
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D-alpha-Methylleucine (1 equivalent) in anhydrous methanol (10 mL per gram of amino acid).
Reaction: While stirring, slowly add trimethylchlorosilane (2 equivalents) to the suspension at room temperature. The mixture should become a clear solution as the reaction progresses.
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is no longer visible.
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid or oil.[7]
Purification (Recrystallization):
Dissolve the crude product in a minimal amount of warm methanol.
Slowly add diethyl ether until the solution becomes cloudy.
Cool the mixture in an ice bath to induce crystallization.
If crystals do not form, scratch the inside of the flask with a glass rod.[8]
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized D-alpha-Methylleucine methyl ester hydrochloride, a suite of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), signals for the isobutyl group protons, and a singlet for the alpha-methyl group. The absence of a signal for the alpha-proton confirms the alpha-methylation.[9]
¹³C NMR: Key signals would be the carbonyl carbon of the ester (~170-175 ppm), the quaternary alpha-carbon, and the methyl ester carbon (~52 ppm).[10]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion for the free base (C8H17NO2) would have an m/z of 160.13.[2]
Chiral HPLC is crucial for determining the enantiomeric purity of the product. Two primary approaches can be used:
Direct Method: This involves using a chiral stationary phase (CSP) that can differentiate between the D and L enantiomers. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[11]
Indirect Method: This method involves derivatizing the amino acid ester with a chiral reagent (e.g., o-phthaldialdehyde and a chiral thiol like N-acetyl-L-cysteine) to form diastereomers, which can then be separated on a standard achiral reverse-phase column (e.g., C18).[12][13]
Caption: Comparison of direct and indirect chiral HPLC methods for enantiomeric purity analysis.
Applications in Drug Development and Peptide Chemistry
The unique structural features of D-alpha-Methylleucine methyl ester hydrochloride make it a valuable building block in medicinal chemistry, particularly in the design of peptide-based therapeutics. The incorporation of D-amino acids and alpha-methylated amino acids can overcome the primary limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[14][15][16]
Enhancing Proteolytic Stability
Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body. The inclusion of a D-amino acid creates a peptide bond that is not recognized by these enzymes, significantly increasing the peptide's half-life.[9][13] The addition of an alpha-methyl group provides steric hindrance that further shields the adjacent peptide bonds from enzymatic cleavage.[14][17]
Modulating Peptide Conformation
The alpha-methyl group restricts the conformational freedom of the peptide backbone, often promoting the formation of specific secondary structures like helices.[14] This pre-organization of the peptide's structure can lead to a more favorable binding affinity and selectivity for its biological target.
Case Study: Trofinetide and the IGF-1 Signaling Pathway
A notable example of a successful drug featuring an alpha-methyl amino acid is Trofinetide, an analog of a tripeptide fragment of insulin-like growth factor 1 (IGF-1).[17] The alpha-methylation of the central proline residue enhances its stability and allows it to effectively modulate the IGF-1 signaling pathway, which is crucial for neuronal growth and synaptic plasticity.[14] This demonstrates the power of alpha-methylation in developing peptide-based drugs for neurological disorders.
Protocol for coupling D-alpha-Methylleucine methyl ester hydrochloride in SPPS
Application Note & Protocol Topic: Protocol for Coupling D-alpha-Methylleucine in Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the C...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Protocol for Coupling D-alpha-Methylleucine in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenge of Sterically Hindered Residues in SPPS
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. α,α-disubstituted amino acids, such as D-alpha-Methylleucine, offer profound advantages, including the introduction of conformational constraints and, most notably, a significant increase in resistance to enzymatic degradation by proteases.[1][2] This enhanced stability can dramatically improve a peptide's pharmacokinetic profile.
However, these structural benefits come with a significant synthetic challenge. The presence of a second substituent on the α-carbon—in this case, a methyl group in addition to the isobutyl side chain—creates substantial steric hindrance. This bulkiness dramatically slows the kinetics of amide bond formation, often leading to incomplete reactions and the generation of deletion sequences when using standard Solid-Phase Peptide Synthesis (SPPS) protocols.
This document serves as a comprehensive guide for the successful incorporation of D-alpha-Methylleucine into a growing peptide chain using SPPS. It provides an in-depth analysis of reagent selection, optimized reaction conditions, and a detailed, field-proven protocol designed to overcome the challenge of steric hindrance.
The starting material is typically provided as a methyl ester hydrochloride. It is crucial to understand the role of each component:
D-configuration: Refers to the stereochemistry at the α-carbon.
alpha-Methylleucine: The core amino acid with its characteristic steric bulk.
Methyl Ester: This is a protecting group for the C-terminal carboxylic acid. In the context of coupling an N-terminally protected (e.g., Fmoc) D-alpha-Methylleucine, this group is not present, as the free carboxylate is required for activation. However, if using the amino acid as the C-terminal residue to be loaded onto the resin, this ester form would be relevant. For the purpose of this protocol, we assume the use of Fmoc-D-alpha-Methylleucine-OH .
Hydrochloride: The amino acid is often supplied as a hydrochloride salt to improve its stability and handling. This acidic salt must be neutralized in situ during the coupling reaction to generate the free carboxylate necessary for activation. This is typically achieved by the addition of a non-nucleophilic base.
The Core Challenge: Overcoming Steric Hindrance in Acylation
The primary obstacle in coupling D-alpha-Methylleucine is the slow rate of acylation. The reaction involves the nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming Fmoc-D-alpha-Methylleucine. The α-methyl group and the isobutyl side chain shield the activated carboxyl center, impeding this approach. Consequently, standard coupling strategies are often insufficient to drive the reaction to completion in a reasonable timeframe.
To ensure a high-yield coupling, the strategy must focus on two key areas:
Maximizing Carboxyl Group Reactivity: Employing highly efficient coupling reagents that generate a more reactive activated species.
Optimizing Reaction Conditions: Extending reaction times and, where appropriate, using elevated temperatures to overcome the high activation energy barrier.
Selection of Coupling Reagents: A Comparative Overview
For sterically demanding couplings, the choice of activating reagent is the most critical factor. While numerous reagents exist, they fall into several main classes with varying efficacy for this specific challenge.
Carbodiimides (e.g., DIC): N,N'-Diisopropylcarbodiimide (DIC) is a common reagent in SPPS.[3] On its own, it is generally too weak for coupling hindered residues. To be effective, it must be used with a nucleophilic additive that forms a more reactive intermediate active ester. While 1-hydroxybenzotriazole (HOBt) is a traditional additive, Oxyma Pure is a superior, more reactive, and safer alternative that can help minimize racemization.[4][5] This combination is a viable, cost-effective option but may still require extended reaction times.
Uronium/Aminium Salts (e.g., HATU, HCTU): These reagents are widely considered the gold standard for difficult couplings.[5][6][7]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[6] HATU is often the reagent of choice for hindered couplings due to its high reactivity and low racemization risk.[5]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a similarly potent reagent that forms a 6-Cl-OBt ester, which is also highly reactive.
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective for difficult couplings.[3][6] They are known for their rapid activation of carboxylic acids.
Recommendation: For the highest probability of success when coupling D-alpha-Methylleucine, HATU is the recommended primary choice due to its superior reactivity and proven efficacy in overcoming steric hindrance.
Experimental Workflow Diagram
The following diagram outlines the key steps in the coupling protocol.
Caption: Workflow for coupling sterically hindered amino acids in SPPS.
Detailed Coupling Protocol
This protocol assumes a standard Fmoc/tBu SPPS strategy on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.
Materials:
Fmoc-D-alpha-Methylleucine-OH
Peptide synthesis grade Dimethylformamide (DMF)
HATU
N,N-Diisopropylethylamine (DIPEA)
Fmoc-deprotected peptide-resin
20% (v/v) Piperidine in DMF
Acetic Anhydride (for capping, if needed)
PART A: Resin Preparation
Swelling: Swell the peptide-resin in DMF for at least 1 hour in a suitable reaction vessel.[8]
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5-10 minutes. Drain and repeat with fresh piperidine solution for another 5-10 minutes.
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 x 1-minute washes) to ensure complete removal of piperidine.
PART B: Coupling Reaction
Reagent Solution Preparation: In a separate vial, dissolve:
Fmoc-D-alpha-Methylleucine-OH (5 eq., 0.5 mmol)
HATU (4.9 eq., 0.49 mmol)
in DMF (approx. 2 mL).
Pre-activation: Add DIPEA (10 eq., 1.0 mmol) to the reagent solution. Agitate gently for 1-2 minutes. The solution may change color. Note: The excess base is crucial to both neutralize the incoming amino acid and facilitate the HATU activation mechanism.
Coupling: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.
Reaction Conditions: Agitate the reaction mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the coupling time to 4 hours or perform the reaction at an elevated temperature (e.g., 40-50°C). Microwave-assisted synthesis can also dramatically improve efficiency.[4]
PART C: Monitoring and Post-Coupling
Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (at least 5 x 1-minute washes) to remove all excess reagents and byproducts.
Completion Check: Perform a qualitative test to check for free primary amines. The standard ninhydrin (Kaiser) test is unreliable here as it tests for primary amines, which are consumed during a successful coupling. A TNBS (2,4,6-trinitrobenzenesulfonic acid) test is more appropriate for confirming the absence of free amines.
Decision Point:
If the test is negative (coupling complete): Proceed to the deprotection step for the next amino acid in the sequence.
If the test is positive (coupling incomplete): A decision must be made:
Recouple: Repeat the coupling step (Part B) with a fresh solution of activated amino acid.
Cap: If recoupling is not desired or is likely to be ineffective, cap the unreacted N-terminal amines to prevent the formation of deletion peptides. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
Quantitative Data Summary
Coupling Strategy
Amino Acid (eq.)
Coupling Reagent (eq.)
Base (DIPEA) (eq.)
Recommended Time
Temperature
Key Considerations
HATU (Recommended)
5
4.9
10
2 - 4 hours
Room Temp. or 40-50°C
Highly efficient, rapid activation. The gold standard for hindered couplings.
HCTU
5
4.9
10
2 - 4 hours
Room Temp. or 40-50°C
A very strong alternative to HATU with similar performance characteristics.
DIC / Oxyma Pure
5
10
10
4 - 12 hours
Room Temp.
More economical but significantly slower. Requires longer reaction times and careful monitoring.
Equivalents (eq.) are relative to the functional loading of the resin.
Troubleshooting Common Issues
Issue: Incomplete Coupling
Cause: Insufficient activation or reaction time for the sterically hindered residue.
Solution:
Increase Reaction Time: Extend the coupling to 4 hours or even overnight at room temperature.
Increase Temperature: Perform the coupling at 40-50°C.
Switch Reagent: If using DIC/Oxyma, switch to the more potent HATU or HCTU.
Double Couple: Always perform a completion check and be prepared to recouple if necessary.
Issue: Peptide Aggregation
Cause: The growing peptide chain, particularly if hydrophobic, can fold and aggregate on the resin, blocking reactive sites.[9]
Solution:
Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF, as it has better solvating properties.
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help disrupt secondary structures.[9]
Issue: Racemization
Cause: Over-activation or prolonged exposure to basic conditions can lead to epimerization.
Solution:
Use High-Quality Reagents: Ensure coupling reagents and solvents are fresh and anhydrous.
Limit Pre-activation Time: Add the activated amino acid solution to the resin immediately after the brief pre-activation step.
Choose Appropriate Reagents: Uronium/aminium reagents like HATU, when used with additives like HOAt (which is intrinsic to HATU), are designed to suppress racemization.[5]
Conclusion
The successful incorporation of D-alpha-Methylleucine via SPPS is a challenging but achievable goal that relies on a rational departure from standard protocols. By acknowledging the inherent steric hindrance of the residue and proactively selecting highly potent uronium/aminium-based coupling reagents like HATU, extending reaction times, and rigorously monitoring reaction completion, researchers can effectively synthesize peptides with enhanced proteolytic stability. This strategic approach transforms a potential synthetic bottleneck into a reliable step in the creation of advanced, next-generation peptide therapeutics.
References
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
ACS Publications. (n.d.). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides.
PMC. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings.
YouTube. (2025). SPPS Reagents Explained: A Complete Guide | CEM Corporation.
Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
Mesa Labs. (n.d.). SPPS Tips For Success Handout.
PubMed. (2021). mediated 11 C-Methylation and Microfluidic Hydrogenation: Potentiality of Leucine PET Probes for Tumor Imaging.
Master Organic Chemistry. (2019). Synthesis of Peptides.
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
Benchchem. (n.d.). Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
PMC. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy.
PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
Executive Summary The incorporation of α,α-dialkylated amino acids, such as D-α-Methylleucine (D-α-MeLeu), is a cornerstone strategy in modern drug development for restricting peptide backbone conformation and conferring...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of α,α-dialkylated amino acids, such as D-α-Methylleucine (D-α-MeLeu), is a cornerstone strategy in modern drug development for restricting peptide backbone conformation and conferring absolute resistance to proteolytic degradation. However, the gem-dialkyl substitution at the α-carbon introduces severe steric hindrance, rendering standard peptide coupling protocols highly inefficient.
This technical guide provides a comprehensive, field-validated framework for utilizing D-α-Methylleucine methyl ester hydrochloride (H-D-α-MeLeu-OMe·HCl) as a building block. By analyzing the mechanistic bottlenecks of hindered amide bond formation, this guide establishes self-validating workflows for both solution-phase fragment condensation and hybrid solid-phase peptide synthesis (SPPS).
Mechanistic Causality & Chemical Logic
To successfully couple an amino acid to the N-terminus of H-D-α-MeLeu-OMe·HCl, one must understand the causality behind coupling failures. When an incoming activated carboxylic acid approaches the D-α-MeLeu amine, the bulky α-methyl and isobutyl side chains physically block the Bürgi-Dunitz trajectory required for nucleophilic attack.
Standard carbodiimides (e.g., DIC, DCC) fail because they form O-acylisoureas that rapidly undergo side reactions (rearranging to unreactive N-acylureas) before the sterically hindered amine can react. To overcome this kinetic barrier, the electrophilicity of the carbonyl carbon must be maximized, and the leaving group must possess a minimal spatial footprint.
Uronium/Phosphonium Activation (HATU, PyNTP): Reagents that generate 7-aza-1-hydroxybenzotriazole (HOAt) esters are highly effective for moderate hindrance. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming D-α-MeLeu amine to pre-organize the transition state and accelerate acylation. Furthermore, phosphonium reagents like PyNTP have shown superior efficacy over uronium salts in specific hindered scenarios, particularly when used in polar aprotic solvents like acetonitrile[1].
Acid Fluoride Activation: For extreme steric clashes (e.g., coupling two consecutive α-methyl amino acids),2[2]. The fluorine atom is highly electronegative (maximizing carbonyl reactivity) but possesses a remarkably small Van der Waals radius (1.47 Å), minimizing steric clash. Unlike acid chlorides, acid fluorides resist oxazolone formation, preventing racemization even during the prolonged reaction times required for hindered amines[2].
Base Selection (TMP vs. DIEA): Because H-D-α-MeLeu-OMe is supplied as an HCl salt, neutralization is mandatory. 2,4,6-Trimethylpyridine (TMP/collidine) is preferred over DIEA. TMP provides sufficient basicity to free the amine but is poorly nucleophilic, preventing it from degrading highly reactive intermediates like acid fluorides[3].
Strategic Decision Matrix
The following logical workflow dictates the choice of chemistry based on the steric demand of the incoming amino acid.
Caption: Workflow for coupling sterically hindered α-methyl amino acids in peptide synthesis.
Quantitative Reagent Efficacy
The table below summarizes the expected coupling efficiencies when attaching a standard Fmoc-protected amino acid to the N-terminus of H-D-α-MeLeu-OMe·HCl under various activation strategies.
Coupling Strategy
Reagents
Solvent
Temp / Time
Typical Yield
Standard (Control)
DIC / HOBt
DMF
25°C / 24h
< 15%
High-Reactivity Uronium
HATU / HOAt / TMP
DMF
50°C / 2h
65 - 80%
Phosphonium
PyNTP / DIEA
Acetonitrile
25°C / 4h
75 - 90%
Acid Fluoride
Fmoc-AA-F / TMP
DCM
25°C / 12h
> 90%
Self-Validating Experimental Protocols
Protocol A: Solution-Phase Coupling (Moderate Hindrance via HATU)
This protocol is optimized for coupling a standard, non-hindered Fmoc-amino acid to the N-terminus of H-D-α-MeLeu-OMe·HCl.
Step-by-Step Methodology:
Neutralization: Dissolve H-D-α-MeLeu-OMe·HCl (1.0 eq, 1.0 mmol) in anhydrous DMF to a concentration of 0.1 M. Add TMP (2.5 eq, 2.5 mmol) to neutralize the hydrochloride salt. Stir for 5 minutes.
Pre-Activation: In a separate vial, dissolve the incoming Fmoc-AA-OH (1.5 eq) and HATU (1.45 eq) in DMF. Add TMP (2.0 eq). Stir for exactly 2 minutes. (Causality: Pre-activation ensures the carboxylic acid is fully converted to the active HOAt ester before encountering the slow-reacting D-α-MeLeu amine, preventing the amine from reacting directly with HATU to form a dead-end guanidinium byproduct).
Coupling: Transfer the pre-activated solution to the neutralized H-D-α-MeLeu-OMe solution. Heat the reaction to 50°C (or apply microwave irradiation at 75°C, 15W) for 2 hours.
Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% KHSO₄ (3x) to remove TMP and unreacted amine, saturated NaHCO₃ (3x), and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Self-Validation Checkpoint: Analyze the crude product via LC-MS. The reaction is validated as successful if the Total Ion Chromatogram (TIC) shows a dominant peak matching the calculated mass: [M+H]+ = Mass(Fmoc-AA) + Mass(D-α-MeLeu-OMe) - 18.01. The absence of the [M+H]+ = 160.1 peak (free D-α-MeLeu-OMe) confirms complete conversion.
Protocol B: The Acid Fluoride Method (Severe Hindrance)
Required when coupling an α,α-dialkylated or N-methylated amino acid to D-α-MeLeu.
Step-by-Step Methodology:
Fluoride Generation: Generate the Fmoc-AA-F using cyanuric fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) according to standard literature procedures, or purchase the pre-formed Fmoc-AA-F.
Reaction Setup: Dissolve H-D-α-MeLeu-OMe·HCl (1.0 eq) and DIEA (2.0 eq) in anhydrous DCM. (Causality: DCM is preferred over DMF here to maximize the lifetime of the highly reactive acid fluoride).
Coupling: Add the Fmoc-AA-F (2.0 eq) in one portion. Stir at room temperature for 12–24 hours.
Self-Validation Checkpoint: The Kaiser test (ninhydrin) is notoriously unreliable for α-methyl amines, often yielding false negatives due to steric shielding. Validation must be performed via LC-MS. If unreacted starting material remains after 12 hours, add an additional 0.5 eq of Fmoc-AA-F and 0.5 eq of DIEA.
Protocol C: C-Terminal Saponification (Preparation for SPPS)
To utilize the newly synthesized dipeptide (e.g., Fmoc-AA-D-α-MeLeu-OMe) as a building block for Solid-Phase Peptide Synthesis, the C-terminal methyl ester must be hydrolyzed to a free carboxylic acid.
Step-by-Step Methodology:
Solvation: Dissolve the protected dipeptide in a 3:1:1 mixture of THF:MeOH:H₂O. (Causality: This specific ternary solvent system ensures complete solubility of the highly hydrophobic Fmoc-protected peptide while providing sufficient aqueous content for the hydrolysis mechanism).
Hydrolysis: Cool the solution to 0°C in an ice bath. Slowly add LiOH·H₂O (3.0 eq). Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The non-polar methyl ester will disappear, replaced by a baseline-shifted polar spot (the carboxylate salt). Confirm via LC-MS by observing a mass shift of -14.02 Da (loss of the CH₂ group). Warning: Prolonged exposure to LiOH can cause premature Fmoc cleavage; strictly adhere to the LC-MS timeline.
Isolation: Acidify the mixture to pH 3.0 using 1M HCl. Extract the aqueous layer 3x with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the SPPS-ready Fmoc-AA-D-α-MeLeu-OH fragment.
References
Title: Peptide Synthesis via Amino Acid Halides | Accounts of Chemical Research
Source: acs.org
URL: [Link]
Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE
Source: globalresearchonline.net
URL: [Link]
Title: Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent
Source: acs.org
URL: [Link]
D-alpha-Methylleucine methyl ester hydrochloride in drug discovery applications
Application Note & Protocols: Strategic Incorporation of D-α-Methylleucine Methyl Ester Hydrochloride in Peptidomimetic Drug Discovery Executive Summary The transition from native peptides to orally bioavailable, metabol...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocols: Strategic Incorporation of D-α-Methylleucine Methyl Ester Hydrochloride in Peptidomimetic Drug Discovery
Executive Summary
The transition from native peptides to orally bioavailable, metabolically stable therapeutics requires rigorous structural engineering. D-α-Methylleucine methyl ester hydrochloride (CAS: 154510-54-0) serves as a highly specialized, non-natural amino acid building block designed to overcome the inherent pharmacokinetic limitations of native peptides[1]. By combining stereochemical inversion (D-configuration) with alpha-carbon alkylation, this molecule imparts extreme proteolytic resistance and strict conformational pre-organization to peptidomimetic drug candidates[2]. This application note details the mechanistic rationale, quantitative benefits, and self-validating synthetic protocols for utilizing this compound in modern drug discovery.
Mechanistic Rationale for Structural Modifications
The utility of D-α-Methylleucine methyl ester hydrochloride stems from a "double-shield" mechanism that fundamentally alters peptide behavior:
Alpha-Methylation & Conformational Pre-organization: Replacing the alpha-proton with a methyl group introduces severe steric hindrance. This restricts the rotational freedom of the
ϕ
(phi) and
ψ
(psi) dihedral angles along the peptide backbone[1]. Causally, this forces the peptide into highly specific secondary structures (such as
310
-helices or
β
-turns). By pre-organizing the peptide into its bioactive conformation, the entropic penalty (
ΔS
) upon binding to the target receptor is drastically reduced, often resulting in higher binding affinity[2].
Stereochemical Inversion (Protease Evasion): Endogenous human proteases are highly stereoselective, evolved to recognize and cleave L-amino acids. The incorporation of the D-enantiomer completely disrupts the enzyme-substrate transition state[2]. When combined with the steric bulk of the alpha-methyl group, the adjacent amide bonds become virtually impenetrable to both exopeptidases and endopeptidases[3].
Utility of the Salt/Ester Form: The methyl ester protects the C-terminus, preventing unwanted side reactions during solution-phase N-terminal elongation. Simultaneously, the hydrochloride salt stabilizes the free amine, preventing spontaneous diketopiperazine formation or degradation during long-term storage[].
Quantitative Impact on Drug-Like Properties
The structural modifications inherent to D-α-Methylleucine yield measurable improvements in pharmacokinetic profiles compared to native L-Leucine.
Steric shielding of the amide bond combined with D-stereocenter evasion of protease active sites.
Conformational State
Highly flexible (Random coil)
Rigid (Pre-organized)
The
α
-methyl group restricts
ϕ
/
ψ
dihedral angles, locking the backbone conformation.
Lipophilicity (LogP)
Moderate
High
The additional methyl group increases the hydrophobic surface area, enhancing membrane permeability.
Receptor Binding Entropy
High penalty
Low penalty
Conformational pre-organization reduces the entropy loss required to achieve the bioactive binding state.
Synthetic Workflows & Methodologies
Integrating D-α-MeLeu-OMe·HCl into a peptide sequence requires specific synthetic strategies due to its high steric hindrance. The workflow below outlines the divergent paths for N-terminal solution-phase coupling and C-terminal Solid-Phase Peptide Synthesis (SPPS) integration.
Caption: Workflow detailing the divergent synthetic routes for incorporating D-α-MeLeu-OMe·HCl into peptides.
Protocol 1: Solution-Phase N-Terminal Coupling
Objective: Couple an N-protected amino acid to the free amine of D-α-MeLeu-OMe.
Activation: Dissolve 1.0 eq of the N-protected amino acid and 1.2 eq of HATU in anhydrous DMF. Causality: HATU is selected over standard HBTU because the HOAt leaving group in HATU provides a neighboring group effect that is highly efficient at overcoming the severe steric hindrance posed by the alpha-methyl group of the nucleophile.
Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base necessary to neutralize the HCl salt of D-α-MeLeu-OMe·HCl, liberating the free amine for nucleophilic attack without competing for the activated ester.
Coupling: Add 1.1 eq of D-α-MeLeu-OMe·HCl to the reaction mixture. Stir at room temperature for 4-12 hours under inert atmosphere.
Validation Checkpoint: Monitor the reaction strictly via LC-MS. Self-Validating Logic: Alpha-methyl primary amines often yield false-negative or atypical colors (brownish-red) in standard colorimetric assays like the Kaiser test due to steric blocking of the ninhydrin reaction. Mass spectrometry is strictly required to confirm the formation of the
[M+H]+
product peak.
Protocol 2: Saponification for C-Terminal Extension (SPPS Prep)
Objective: Hydrolyze the methyl ester to yield the free carboxylic acid for subsequent SPPS coupling.
Solvation: Dissolve D-α-MeLeu-OMe in a 3:1 mixture of THF:H2O.
Hydrolysis: Add 1.5 eq of Lithium Hydroxide (LiOH·H2O) and stir at 0°C for 2 hours, then warm to room temperature. Causality: LiOH is a mild hydroxide source. Notably, because D-α-MeLeu lacks an alpha-proton, it is completely immune to base-catalyzed racemization via enolization. This unique structural feature allows for robust saponification without any risk of epimerization.
Isolation: Acidify the aqueous layer with 1M HCl to pH 2-3 and extract with Ethyl Acetate. Dry over
Na2SO4
and concentrate in vacuo.
Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (free acid) validates the reaction. Confirm purity via
1H
-NMR by verifying the disappearance of the sharp singlet at ~3.7 ppm corresponding to the methyl ester.
Functional Application: Guanylate Cyclase C (GCC) Agonists
A premier example of D-α-Methylleucine in clinical drug discovery is its use in Guanylate Cyclase C (GCC) agonists (e.g., analogs of uroguanylin or plecanatide)[5]. These peptides are designed to treat gastrointestinal disorders like Irritable Bowel Syndrome with Constipation (IBS-C). Because these drugs must survive the harsh, protease-rich environment of the GI tract to reach apical GCC receptors, incorporating D-α-Methylleucine provides the necessary metabolic shield without disrupting receptor binding[6].
Caption: Mechanism of action for D-α-MeLeu-stabilized Guanylate Cyclase C (GCC) agonists in GI therapy.
Self-Validating Analytical Protocol
Protocol 3: In Vitro Proteolytic Stability Assay
Objective: Quantify the metabolic stability conferred by D-α-MeLeu incorporation against gastrointestinal proteases.
Preparation: Prepare a 100 µM stock of the synthesized D-α-MeLeu peptidomimetic and a native L-Leu control peptide in PBS (pH 7.4).
Internal Standardization: Introduce an internal standard (e.g., 50 µM of a known, highly stable cyclic D-peptide) to both solutions. Causality: The internal standard validates the LC-MS injection volume and ionization efficiency across all time points, ensuring that any drop in signal is due to degradation, not instrument variance.
Enzymatic Digestion: Add Pronase (a broad-spectrum protease cocktail) or Pancreatin to a final concentration of 1 µg/mL. Incubate at 37°C with gentle agitation.
Quenching: At
t=0,1,2,4,8,
and
24
hours, extract 50 µL aliquots and quench immediately with 50 µL of 1% TFA in Acetonitrile. Causality: TFA drastically lowers the pH to instantly denature the proteases, halting the enzymatic reaction precisely at the designated time point.
Validation Checkpoint (System Suitability): Analyze via HPLC-UV/MS. The assay is only valid if the native L-Leu peptide control shows >90% degradation within the first 2 hours. The D-α-MeLeu peptide's Area Under the Curve (AUC) is then normalized against the internal standard to accurately calculate its extended half-life.
References
A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Benchchem. 1
Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. 3
Application Notes & Protocols: Site-Specific Incorporation of D-alpha-Methylleucine Methyl Ester for Unnatural Amino Acid Mutagenesis
Introduction: Beyond Nature's Alphabet The twenty canonical amino acids, dictated by the genetic code, have long been the foundational building blocks for protein engineering and therapeutic development. However, their c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond Nature's Alphabet
The twenty canonical amino acids, dictated by the genetic code, have long been the foundational building blocks for protein engineering and therapeutic development. However, their chemical diversity is inherently limited. The ability to incorporate unnatural amino acids (UAAs) with novel chemical functionalities, stereochemistries, or steric profiles into proteins at specific sites has unlocked unprecedented opportunities in science and medicine.[1] This technology, often called genetic code expansion, allows for the precise installation of molecular probes, post-translational modification mimics, and unique structural elements to dissect and manipulate protein function with surgical precision.[2][3][4]
This guide focuses on the application of D-alpha-Methylleucine methyl ester , a non-canonical, sterically hindered amino acid. The presence of a methyl group on the α-carbon introduces significant bulk and a fixed D-chiral center, making it an invaluable tool for several advanced applications:
Probing Steric Constraints: Its bulky nature can be used to investigate the spatial requirements within enzyme active sites or at protein-protein interaction interfaces.[5][6]
Enhancing Proteolytic Stability: The α,α-disubstituted structure can render adjacent peptide bonds resistant to cleavage by proteases, a critical feature for enhancing the in vivo half-life of peptide and protein therapeutics.[6]
Controlling Protein Conformation: The introduction of a D-amino acid can locally alter the peptide backbone geometry, enabling the design of novel protein folds and functions.[7][8]
These application notes provide a comprehensive overview of the principles and a detailed, field-proven protocol for the site-specific incorporation of D-alpha-Methylleucine into proteins using the amber suppression mutagenesis technique in E. coli.
Physicochemical Properties of D-alpha-Methylleucine Methyl Ester
D-alpha-Methylleucine methyl ester is the chemically protected form of the free amino acid, enhancing its membrane permeability for efficient uptake by expression hosts like E. coli. The ester is subsequently hydrolyzed intracellularly by endogenous esterases to yield the free amino acid for aminoacylation.
D-chiral center, α-methyl group, isobutyl side chain
N/A
The Principle: Genetic Code Expansion via Amber Suppression
Site-specific incorporation of a UAA requires hijacking the cell's translational machinery.[1] The most common method is the reassignment of a rare stop codon, typically the amber codon (UAG).[11][12] This is achieved by introducing two key, engineered components into the expression host:
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that exclusively recognizes and charges the desired UAA (in this case, D-alpha-Methylleucine) onto its partner tRNA.[13][14] It is "orthogonal" because it does not recognize any endogenous amino acids or tRNAs, preventing off-target effects.[15][16]
An Orthogonal Suppressor tRNA: A tRNA, often a tRNACUA, that has been engineered to recognize the UAG (amber) stop codon on the mRNA.[17][18] This tRNA is not a substrate for any of the host's native aaRS enzymes.
When these components are present in a cell along with the UAA, the ribosome will pause at the UAG codon in the gene of interest. Instead of terminating translation, the orthogonal suppressor tRNA, charged with D-alpha-Methylleucine by the orthogonal aaRS, will bind to the UAG codon and incorporate the UAA into the growing polypeptide chain, leading to the production of a full-length, site-specifically modified protein.[19]
Figure 1. Workflow for UAA Incorporation.
Protocol: Site-Specific Incorporation of D-alpha-Methylleucine
This protocol outlines the general steps for incorporating D-alpha-Methylleucine into a protein of interest expressed in E. coli. Optimization of expression conditions (temperature, induction time, UAA concentration) is often necessary for each target protein.
Prerequisites:
A validated orthogonal aaRS/tRNA pair capable of utilizing D-alpha-Methylleucine. This typically requires significant protein engineering efforts to evolve a synthetase that accepts the sterically hindered substrate.[20]
An expression plasmid for your protein of interest (POI) with a UAG (amber) codon engineered at the desired site of incorporation.
An expression plasmid encoding the orthogonal aaRS.
An expression plasmid encoding the orthogonal suppressor tRNACUA.
Materials:
D-alpha-Methylleucine methyl ester
Chemically competent E. coli expression strain (e.g., BL21(DE3))
Appropriate antibiotics for plasmid selection
LB Broth and LB Agar plates
Sterile DMSO
IPTG (or other appropriate inducer)
Standard buffers and reagents for protein purification (e.g., Ni-NTA resin for His-tagged proteins)
Equipment for cell culture, protein expression, and purification
Step 1: Preparation of D-alpha-Methylleucine Stock Solution
Causality: The methyl ester form is used for better cell permeability. A concentrated, sterile stock solution is essential for reproducible experiments. DMSO is a common solvent, but its final concentration in the culture should be kept low (<1%) to avoid toxicity.
1.1. Prepare a 1 M stock solution of D-alpha-Methylleucine methyl ester in sterile DMSO.
1.2. Warm the solution gently (e.g., at 37°C) if needed to fully dissolve the compound.
1.3. Filter-sterilize the solution through a 0.22 µm syringe filter compatible with DMSO.
1.4. Aliquot and store at -20°C, protected from light.
Step 2: Transformation and Starter Culture
Causality: The expression host must contain all three plasmids (aaRS, tRNA, and the gene of interest) to produce the final protein. Standard heat-shock transformation is typically sufficient.
2.1. Co-transform the chemically competent E. coli with the three plasmids (aaRS, tRNA, and your POI-TAG).
2.2. Plate the transformed cells on an LB agar plate containing the appropriate antibiotics for all three plasmids. Incubate overnight at 37°C.
2.3. The next day, inoculate a single colony into 5-10 mL of LB broth with the required antibiotics.
2.4. Grow overnight at 37°C with shaking (200-250 rpm).
Step 3: Protein Expression with UAA Incorporation
Causality: The UAA must be added to the media to be incorporated. The expression is typically induced at a lower temperature to promote proper protein folding and enhance the efficiency of UAA incorporation.
3.1. Inoculate a larger volume of LB broth (e.g., 1 L) containing the antibiotics with the overnight starter culture (typically a 1:100 dilution).
3.2. Grow the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.
3.3. Crucial Step: Add the D-alpha-Methylleucine methyl ester stock solution to the culture to a final concentration of 1-2 mM.
3.4. Immediately after adding the UAA, reduce the temperature to 18-25°C and induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).
3.5. Continue to grow the culture for 12-18 hours at the lower temperature.
3.6. Negative Control: It is essential to run a parallel expression culture under identical conditions but without the addition of the UAA. In a successful system, this control should show no or very little full-length protein, confirming that the UAG codon is being properly recognized as a stop codon in the absence of the UAA.
Step 4: Protein Purification and Verification
Causality: Purification isolates the target protein. Verification by mass spectrometry is the gold standard to confirm the successful and precise incorporation of the UAA.
4.1. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
4.2. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
4.3. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
4.4. Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
4.5. Analyze the purified protein fractions by SDS-PAGE. Compare the yield from the culture grown with the UAA to the negative control culture. A prominent band at the expected molecular weight of the full-length protein should be present only in the UAA-containing sample.
4.6. Verification: Confirm the precise mass of the purified protein using electrospray ionization mass spectrometry (ESI-MS). The measured mass should match the theoretical mass calculated for the protein with D-alpha-Methylleucine incorporated.
Application Example: Probing a Protein-Ligand Binding Pocket
Incorporating the sterically bulky D-alpha-Methylleucine can be a powerful method to map the spatial constraints of a binding site.
Hypothesis: A specific leucine residue (e.g., L123) is located within a flexible binding pocket of an enzyme and makes a critical hydrophobic contact with its substrate.
Experiment:
Mutagenesis: Create two versions of the enzyme expression plasmid:
L123(TAG): The codon for Leucine 123 is replaced with an amber stop codon (TAG).
Wild-Type Control: The original, unmodified enzyme plasmid.
Expression: Express the L123(TAG) mutant in the presence of D-alpha-Methylleucine to produce Enzyme-L123(D-α-MeLeu). Express the wild-type enzyme as a control.
Functional Assay: Perform enzyme kinetics assays (e.g., measuring Km and kcat) for both the wild-type enzyme and the UAA-modified enzyme.
Interpreting the Results:
Scenario A: Drastic Loss of Activity: If the Enzyme-L123(D-α-MeLeu) shows significantly higher Km or lower kcat compared to the wild-type, it strongly suggests that the additional bulk from the α-methyl group sterically clashes with the substrate, preventing proper binding or catalysis. This confirms that the L123 position is in a sterically constrained part of the active site.
Scenario B: Minimal or No Change in Activity: If the UAA-modified enzyme retains activity similar to the wild-type, it indicates that the binding pocket at position 123 is large and flexible enough to accommodate the additional bulk.
Figure 2. Logic of Using a Bulky UAA.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no yield of full-length protein
1. Inefficient aaRS for the UAA.2. Poor uptake or hydrolysis of the UAA.3. Toxicity of the UAA or expression system.4. The chosen site is not permissive for UAA incorporation.
1. Evolve a more efficient aaRS.2. Increase UAA concentration in the media (e.g., up to 5 mM).3. Lower the expression temperature (e.g., to 16°C) and/or inducer concentration.4. Test incorporation at a different site in the protein.
High background expression in the negative control
1. The suppressor tRNA is being charged by an endogenous aaRS.2. The UAG codon is "leaky" and being read through by natural tRNAs.
1. Further engineer the tRNA to ensure orthogonality.2. Use an E. coli strain engineered to have a lower level of natural suppression.
Mass spec shows a mix of wild-type and UAA-incorporated protein
The orthogonal aaRS is also charging the natural amino acid (leucine).
1. Perform negative selection during aaRS evolution to remove variants that recognize natural amino acids.2. Purify the aaRS and perform in vitro charging assays to confirm its specificity.
References
Liu, C. C., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. [Link]
Trollope, A. (2012). Utilisation of amber suppression/non-natural amino acid technology for protein engineering and cellular control. Cardiff University. [Link]
Drienovská, I., & Roelfes, G. (2015). Unnatural amino acid mutagenesis-based enzyme engineering. Trends in Biotechnology, 33(8), 463-470. [Link]
Deiters, A., & Schultz, P. G. (2010). Generating Permissive Site-Specific Unnatural Aminoacyl-tRNA Synthetases. Biochemistry, 49(3), 431-436. [Link]
Liu, D. R., & Schultz, P. G. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PubMed. [Link]
Liu, D. R., & Schultz, P. G. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 94(19), 10092-10097. [Link]
Young, T. S., & Schultz, P. G. (2010). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology, 634, 339-354. [Link]
Singh, S., & Kumar, V. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38556-38573. [Link]
Dougherty, D. A. (2004). Unnatural Amino Acid Mutagenesis: A Precise Tool for Probing Protein Structure and Function. Biochemistry, 43(43), 13633-13642. [Link]
Gubbens, J., et al. (2010). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 16(8), 1648-1660. [Link]
D'Amour, K., et al. (2021). Aminoacyl-trna synthetases and cell lines for site-specific incorporation of unnatural amino acids.
Kobayashi, T., et al. (2006). Development of amber suppressor tRNAs appropriate for incorporation of nonnatural amino acids. Nucleic Acids Symposium Series, 50(1), 165-166. [Link]
Lang, K., & Chin, J. W. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 63(1), 135-145. [Link]
Takeda, H., et al. (2017). Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry, 15(4), 848-855. [Link]
Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13687232, D-alpha-Methylleucine methyl ester. [Link]
The Elsässer Lab. (2016). Stable amber suppression cell lines. [Link]
Asahina, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10737-10744. [Link]
Cole-Parmer. (2005). Material Safety Data Sheet - DL-alpha-methylleucine. [Link]
Li, J., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology Letters, 41(2), 217-228. [Link]
RIKEN. Incorporation of synthetic amino acids into proteins at specific sites. [Link]
Van Der Meij, P. F. C., et al. (2011). Process for the preparation of amino acid methyl esters.
Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 6(6), 809-815. [Link]
Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 161-165. [Link]
Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]
Karle, I. L. (2008). Protein design with L- and D-alpha-amino acid structures as the alphabet. Accounts of Chemical Research, 41(6), 767-775. [Link]
Karle, I. L. (2008). Protein design with L- and D-alpha-amino acid structures as the alphabet. PubMed. [Link]
The Scientist. (2024). Insights Into Protein Engineering: Methods and Applications. [Link]
National Renewable Energy Laboratory. (2022). Chapter 10: Advances in Protein Engineering and its Application in Synthetic Biology. [Link]
An Application Note and Protocol for the Preparation of D-alpha-Methylleucine Methyl Ester Hydrochloride Solutions For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a compreh...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Preparation of D-alpha-Methylleucine Methyl Ester Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, validation, and storage of D-alpha-Methylleucine methyl ester hydrochloride solutions. D-alpha-Methylleucine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development, primarily for its role as a chiral building block in the synthesis of novel therapeutic agents. The methyl ester hydrochloride form enhances its solubility and stability, making it a convenient precursor for subsequent chemical modifications. This guide offers detailed, field-proven protocols grounded in established chemical principles to ensure the preparation of accurate and stable solutions for research and development applications.
Introduction: Scientific Context and Application
D-alpha-Methylleucine and its derivatives are crucial intermediates in the synthesis of complex organic molecules, including peptides and small molecule drugs. The presence of a methyl group at the alpha-carbon introduces steric hindrance, which can confer unique conformational properties and increased resistance to enzymatic degradation in peptidomimetics. The methyl ester hydrochloride salt form is frequently used due to its improved handling characteristics and solubility in aqueous and polar organic solvents compared to the free amino acid.
The precise preparation of solutions of D-alpha-Methylleucine methyl ester hydrochloride is a critical first step in many synthetic workflows. Inaccurate concentration or the presence of impurities can lead to poor reaction yields, side product formation, and unreliable experimental results. This guide provides a robust methodology for preparing these solutions with a high degree of accuracy and purity.
Syringe filters (0.22 µm, compatible with the chosen solvent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves
Safety Precautions
Always consult the Safety Data Sheet (SDS) for D-alpha-Methylleucine methyl ester hydrochloride before handling. As a general precaution:
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.
PPE: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Spills: In case of a spill, contain the material and clean the area with an appropriate solvent. Dispose of waste according to institutional and local regulations.
Solution Preparation Protocol
The choice of solvent is critical and depends on the downstream application. While D-alpha-Methylleucine methyl ester hydrochloride is soluble in water and polar organic solvents like methanol, its stability can be pH-dependent. The hydrochloride salt form generally favors a slightly acidic pH to maintain the protonation of the amine group and prevent potential degradation.
Workflow for Solution Preparation
Caption: Workflow for preparing D-alpha-Methylleucine methyl ester hydrochloride solution.
Step-by-Step Protocol for Preparing a 10 mM Aqueous Solution
Calculate the Required Mass:
The molecular weight of D-alpha-Methylleucine methyl ester hydrochloride is 195.69 g/mol .
To prepare 100 mL (0.1 L) of a 10 mM (0.01 mol/L) solution:
Mass (g) = 0.01 mol/L × 0.1 L × 195.69 g/mol = 0.1957 g (or 195.7 mg)
Weigh the Compound:
Using an analytical balance, accurately weigh 195.7 mg of D-alpha-Methylleucine methyl ester hydrochloride.
Dissolution:
Transfer the weighed compound to a 100 mL Class A volumetric flask.
Add approximately 80 mL of deionized water.
Place a magnetic stir bar in the flask and stir on a magnetic stir plate until the solid is completely dissolved. If dissolution is slow, the flask can be placed in a sonicator bath for 5-10 minutes.
Final Volume Adjustment:
Once the solid is fully dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
Cap the flask and invert it several times to ensure the solution is homogeneous.
pH Check (Optional but Recommended):
For applications sensitive to pH, measure the pH of the solution. Due to the hydrochloride salt, the pH will be acidic. If a specific pH is required, it can be adjusted using dilute HCl or NaOH. However, be aware that significant pH changes may affect the stability of the ester group.
Filtration:
For applications requiring a sterile or particulate-free solution, filter the solution through a 0.22 µm syringe filter into a sterile storage container.
Quality Control: Concentration and Purity Verification
It is crucial to verify the concentration and purity of the prepared stock solution, especially for quantitative applications. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
HPLC Analysis Workflow
Technical Notes & Optimization
Troubleshooting
Troubleshooting steric hindrance with D-alpha-Methylleucine methyl ester hydrochloride
Welcome to the technical support resource for D-alpha-Methylleucine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, ster...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for D-alpha-Methylleucine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their synthetic workflows. As a non-proteinogenic amino acid featuring a quaternary α-carbon, it offers significant advantages in creating conformationally constrained peptides and peptidomimetics with enhanced biological stability.[1][2] However, its structure also presents distinct synthetic challenges.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and overcome the experimental hurdles associated with its significant steric bulk.
Core Principles: Understanding Steric Hindrance with α,α-Disubstituted Amino Acids
The primary challenge in reactions involving D-alpha-Methylleucine methyl ester hydrochloride is steric hindrance. The presence of both a methyl and an isobutyl group on the α-carbon creates a congested environment around the amine nucleophile.[3][4] This bulk physically obstructs the approach of incoming electrophiles, most notably activated carboxylic acids during amide bond formation.[5][6] This leads to significantly slower reaction rates and requires more forceful reaction conditions compared to proteinogenic amino acids.[6][7]
Caption: Steric hindrance around the α-carbon of D-alpha-Methylleucine.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with D-alpha-Methylleucine methyl ester hydrochloride failing or giving very low yields?A1: The cause is almost certainly steric hindrance. The quaternary α-carbon severely shields the amine nucleophile. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to facilitate this difficult bond formation, leading to slow or incomplete reactions.[6][7]
Q2: What is the purpose of the methyl ester and hydrochloride components?A2: The methyl ester is a protecting group for the carboxylic acid functionality, preventing it from participating in undesired side reactions, such as oligomerization during coupling.[8][9] The hydrochloride salt improves the compound's stability and shelf-life. However, it must be neutralized in situ with a non-nucleophilic base before the coupling reaction can proceed, as the protonated amine (ammonium salt) is not nucleophilic.[10][11]
Q3: Which coupling reagents are recommended for this amino acid?A3: High-reactivity coupling reagents are essential. The most effective choices fall into two classes:
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly recommended.[7][12][13] HATU is often considered superior for hindered couplings because it forms highly reactive OAt-activated esters.[13][14]
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices, known for their high efficiency in sterically demanding situations.[12][13]
Q4: Can I use microwave-assisted synthesis for these difficult couplings?A4: Absolutely. Microwave-assisted peptide synthesis (MAPS) is a highly effective technique for driving difficult couplings to completion.[7][15] The microwave energy helps overcome the high activation energy barrier associated with sterically hindered couplings, often reducing reaction times from many hours to minutes.[5][7]
Troubleshooting Guide: Common Experimental Issues
Problem 1: The reaction has stalled. LC-MS analysis shows only unreacted starting materials.
Primary Cause: Insufficient activation of the carboxylic acid or inadequate reaction conditions to overcome the steric barrier. Your coupling reagent is likely not potent enough.
Solutions:
Upgrade Your Coupling Reagent: Immediately switch from carbodiimide-based reagents (DCC, EDC) to a high-potency uronium or phosphonium salt like HATU or PyAOP.[7][12]
Increase Reaction Time and Temperature: Sterically hindered couplings are slow.[3] Extend the reaction time significantly, even up to 24 hours. Gentle heating (e.g., to 40-50°C) can also be beneficial, but must be balanced against the risk of racemization.[3][7]
Implement a Double Coupling Strategy: After the initial coupling time, filter the resin (if on solid phase), wash, and add a fresh solution of the activated amino acid and coupling reagent to force the reaction to completion.[5][7]
Change the Solvent: Poor solvation can lead to aggregation and further hinder the reaction.[3][7] N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult sequences due to its superior solvating properties.[7]
Problem 2: My crude product is a complex mixture with multiple side-product peaks.
Primary Cause: Racemization or side reactions due to harsh conditions or inappropriate base selection. Excess uronium reagent can also lead to guanidinylation of the free amine.[5]
Solutions:
Optimize Base Selection: The hydrochloride salt must be neutralized. Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[12] Ensure you are using the correct stoichiometry (typically 2-3 equivalents).
Control Reagent Stoichiometry: Avoid using a large excess of the uronium/aminium coupling reagent to minimize the risk of capping the N-terminal amine via guanidinylation.[5]
Consider Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding it to the neutralized D-alpha-Methylleucine methyl ester can sometimes improve results and minimize side reactions.[5]
Problem 3: I cannot reliably monitor the reaction's progress.
Primary Cause: The α,α-disubstitution means the amine is secondary in nature within a peptide chain context, rendering the standard ninhydrin test ineffective for monitoring coupling completion on a solid support.
Solution:
Use the Bromophenol Blue (BPB) Test: This colorimetric test works for secondary amines. A blue or green color on the resin beads indicates an incomplete reaction (free amine is present), while a yellow/orange color signifies a complete coupling.[5]
Technical Support Guide: Improving Coupling Yield of D-alpha-Methylleucine Methyl Ester HCl
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the coupling of sterically hindere...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the coupling of sterically hindered amino acids, specifically focusing on D-alpha-Methylleucine methyl ester HCl. Our goal is to provide a deep, mechanistic understanding of the challenges and to offer practical, field-proven solutions to optimize your reaction yields.
Part 1: The Root of the Challenge: Understanding Steric Hindrance
D-alpha-Methylleucine belongs to a class of α,α-disubstituted amino acids, which are notorious for their difficulty in peptide synthesis.[1] The core issue is steric hindrance , a phenomenon where the spatial arrangement of atoms—in this case, the two substituents on the α-carbon (a methyl group and an isobutyl group)—physically obstructs the reaction site.[2] This "molecular crowding" severely restricts the approach of an activated carboxylic acid to the amine group, dramatically slowing down the rate of amide bond formation and often leading to incomplete reactions and low yields.[3][4]
Traditional coupling methods that work well for simpler amino acids often fail because they cannot overcome the high activation energy barrier imposed by this steric bulk.[3] Therefore, successful coupling of D-alpha-Methylleucine requires a specialized approach involving more potent reagents and carefully optimized reaction conditions.
Part 2: Troubleshooting Guide & Optimization Strategies (Q&A)
This section directly addresses common issues encountered during the coupling of D-alpha-Methylleucine methyl ester HCl.
Q1: My standard coupling protocol with DCC or HBTU resulted in a very low yield. How can I confirm steric hindrance is the main cause and what is the first step to improve it?
A: Consistently low yields when introducing D-alpha-Methylleucine, especially when compared to other non-hindered amino acids in your sequence, strongly points to steric hindrance as the culprit.[2] Standard reagents like Dicyclohexylcarbodiimide (DCC) and even common uronium salts like HBTU are often too slow or not reactive enough to facilitate this difficult coupling efficiently.[3][5]
Your first and most critical step is to switch to a more potent coupling reagent. The development of onium salt-based reagents has made the incorporation of sterically hindered amino acids much more feasible.[6] You should consider phosphonium- or specialized aminium-type reagents known for their high reactivity.
Q2: Which specific coupling reagents are recommended for D-alpha-Methylleucine, and what are the differences between them?
A: For sterically demanding couplings, the choice of reagent is paramount. The most successful and frequently cited reagents fall into two main categories:
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally considered to give cleaner reactions than their uronium counterparts. They are less likely to cause side reactions like guanidinylation of the N-terminal amine, which can terminate the peptide chain. PyAOP, in particular, has been successfully used for preparing peptides containing a range of hindered amino acids.[3]
Aminium/Uronium Salts (e.g., HATU, HCTU, COMU): These reagents generate highly reactive OAt or OBt esters. HATU is frequently cited as a highly successful reagent for coupling hindered amino acids.[5] COMU is a third-generation reagent with efficiency comparable to or exceeding HATU, often with reduced racemization.[5]
Q3: I am using D-alpha-Methylleucine methyl ester HCl. How does the hydrochloride salt affect my reaction setup?
A: This is a critical point. The amine group of your starting material is protonated as a hydrochloride salt, rendering it non-nucleophilic. Before the coupling reaction can occur, this salt must be neutralized in situ to free the amine.
It is essential to add a non-nucleophilic organic base to your reaction mixture. The most common choice is Diisopropylethylamine (DIPEA) .[4][7] Typically, you would add at least two equivalents of DIPEA: one to neutralize the HCl salt and another to facilitate the coupling reagent's activation of the carboxylic acid partner.[8]
Q4: Beyond changing the reagent, how can I optimize my reaction conditions to maximize the yield?
A: Optimizing reaction parameters can significantly improve outcomes for difficult couplings.
Increase Reagent Concentration: Driving the reaction forward often requires higher concentrations of reactants. Increasing the concentration of your amino acid and coupling reagent solutions (e.g., to 0.5 M) increases the probability of molecular interaction, which is especially beneficial for longer peptide syntheses.[9]
Extend Reaction Time: Sterically hindered reactions are kinetically slow. Extending the coupling time from a standard 1-2 hours to several hours or even overnight can allow the reaction to proceed to completion.[2]
Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier.[10] However, this must be done with caution, as excessive heat can increase the risk of racemization.[2] Microwave-assisted synthesis is an excellent alternative that can accelerate the process while potentially reducing aggregation.[5][11]
Perform a Double Coupling: If a single coupling step results in incomplete conversion, a "double coupling" can be effective. After the first coupling period, the vessel is drained, and a fresh solution of the activated amino acid is added to the resin to react with any remaining uncoupled amines.[4][9]
Part 3: Data-Driven Reagent Selection
The following table summarizes the performance and characteristics of various coupling reagents for sterically hindered couplings to help guide your selection.
May be insufficient for highly hindered residues; can cause guanidinylation side reaction.[4]
HATU
Aminium
Very High
Excellent for hindered couplings; generates highly reactive OAt esters.[5]
More expensive; potential for guanidinylation if used in large excess.
COMU
Aminium
Very High
Efficiency often exceeds HATU with reduced racemization risk.[5]
Higher cost.
PyBOP/PyAOP
Phosphonium
Very High
Cleaner reactions, avoids guanidinylation; excellent for hindered couplings.[3]
Byproducts can be more difficult to remove in solution phase.
Part 4: Visualizing the Troubleshooting Workflow
When encountering a low-yield coupling, a systematic approach is key. The following diagram outlines a logical workflow for troubleshooting and optimization.
Caption: A systematic workflow for troubleshooting low-yield couplings.
Part 5: Optimized Experimental Protocol (Solution-Phase)
This protocol describes a representative solution-phase coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with D-alpha-Methylleucine methyl ester HCl using HATU.
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[14]
Standard reagents for aqueous work-up (1M HCl, sat. NaHCO₃, brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
System Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to prevent moisture contamination.[7][14]
Reagent Dissolution:
In a round-bottom flask, dissolve N-Boc-Alanine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DCM.
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
Cool the flask to 0°C in an ice-water bath.
Activation:
Slowly add DIPEA (1.1 equiv) to the cooled solution.
Stir the activation mixture at 0°C for 15-20 minutes. The solution may change color.
Coupling Reaction:
In a separate flask, suspend D-alpha-Methylleucine methyl ester HCl (1.0 equiv) in anhydrous DCM.
Add the remaining DIPEA (1.1 equiv) to this suspension to neutralize the salt and form the free amine.
Add the neutralized amine solution to the pre-activated carboxylic acid mixture at 0°C.
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The reaction should be monitored by an appropriate method (e.g., TLC or LC-MS) to determine completion.
Aqueous Work-up:
Once the reaction is complete, dilute the mixture with additional DCM.
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with a saturated NaCl (brine) solution.[7] This removes excess reagents, base, and byproducts.
Drying and Concentration:
Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected dipeptide.
Purification:
The crude product should be purified, typically by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[15]
Part 6: Frequently Asked Questions (FAQs)
Q: Is there a risk of racemization when coupling D-alpha-Methylleucine?A: Racemization at the α-carbon of D-alpha-Methylleucine itself is not possible due to the presence of two non-hydrogen substituents. However, the activated carboxylic acid partner can be susceptible to racemization, especially if heating is applied.[6] Using additives like HOAt (which is part of HATU) or OxymaPure significantly suppresses this side reaction.[14][16]
Q: Can I use this amino acid in Solid-Phase Peptide Synthesis (SPPS)?A: Yes, but the same principles apply. You will need to use potent coupling reagents (HATU, PyAOP, etc.), extended coupling times, and potentially double coupling to ensure complete incorporation onto the resin-bound peptide.[2][8] Monitoring the completion of the reaction on-resin using a method like the Kaiser test is crucial, although be aware that some hindered amines can give a false negative.[5]
Q: Are there any alternatives to onium salt reagents for extremely challenging couplings?A: Yes, for exceptionally difficult cases, more specialized methods have been developed. The use of amino acid fluorides or chlorides, formed with reagents like DAST or cyanuric chloride, creates highly reactive acyl halides that can overcome extreme steric hindrance.[6] Another effective method involves the pre-activation of the amino acid with benzotriazole.[3][17] These methods, however, often require more stringent handling conditions.
References
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry. [Link]
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Custom Peptide Synthesis Insights. [Link]
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]
Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Journal of the American Chemical Society. [Link]
Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. CEM Corporation. [Link]
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
Technical Support Center: Troubleshooting D-alpha-Methylleucine Methyl Ester Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience low yields, epimerization, and degradation when working with sterically hindered unnatural...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience low yields, epimerization, and degradation when working with sterically hindered unnatural amino acids.
Working with D-alpha-Methylleucine methyl ester requires a fundamental shift in how we approach peptide coupling and esterification. Standard protocols (like DCC/HOBt or even HATU/DIPEA) often fail here. This guide is designed to explain the causality behind these failures and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why is my D-alpha-Methylleucine methyl ester racemizing during peptide coupling?
A: It isn't. This is the most common misconception in hindered peptide synthesis.
Unlike standard amino acids or N-methylated amino acids, alpha-methyl amino acids possess a quaternary alpha-carbon. Because they completely lack an alpha-proton, D-alpha-Methylleucine cannot undergo classical racemization via enolization or oxazolone formation (1[1]).
The racemization you are observing is almost certainly occurring on the electrophilic partner (the incoming activated amino acid). Because D-alpha-Methylleucine methyl ester is extremely sterically hindered, its nucleophilic attack is drastically slowed. This leaves the activated electrophile exposed to the basic reaction environment for extended periods, allowing it to form an oxazolone intermediate and epimerize before the coupling can complete (2[2]).
Q2: How do I prevent the activated partner from racemizing?
A: You must abandon slow-coupling intermediates (like OAt or OBt esters) and use highly reactive, short-lived intermediates that force the amide bond formation before oxazolone formation can occur. The generation of in situ acid chlorides using bis(trichloromethyl) carbonate (BTC/triphosgene) or acid fluorides are the gold standards for this (3[3]).
Part 2: Mechanistic Visualizations
To understand the causality of the failure, review the competing pathways below. The goal of our optimized protocol is to accelerate the bottom pathway (Fast Activation) to outcompete the top pathway (Oxazolone Formation).
Caption: Mechanism showing how steric hindrance promotes electrophile racemization via oxazolone formation.
Caption: Step-by-step workflow for the racemization-free coupling of sterically hindered amino acids.
Part 3: Quantitative Data Analysis
Choosing the right coupling agent is a matter of kinetic control. Below is a comparative analysis of coupling agents when reacting an Fmoc-protected amino acid with D-alpha-Methylleucine methyl ester.
Coupling Reagent
Activation Intermediate
Reaction Time
Racemization Level (Electrophile)
Overall Yield (%)
DCC / HOBt
OBt Ester
> 24 hours
High (> 15%)
< 30%
HATU / DIPEA
OAt Ester
12 - 24 hours
Moderate (5 - 10%)
40 - 60%
Cyanuric Fluoride
Acid Fluoride
2 - 4 hours
Low (< 2%)
75 - 90%
BTC / Collidine
Acid Chloride
30 - 45 mins
Very Low (< 1%)
> 85%
Data synthesis based on optimization studies for sterically hindered substrates (4[4]).
Part 4: Validated Experimental Protocols
Protocol A: Racemization-Free Coupling via In Situ Acid Chlorides (BTC Method)
This protocol utilizes Bis(trichloromethyl) carbonate (BTC, triphosgene) to generate an ultra-reactive acid chloride. It is a self-validating system: by using sym-collidine as the base instead of excess DIPEA, the local basicity is kept low enough to prevent base-catalyzed oxazolone formation, while still acting as an effective acid scavenger.
Electrophile Solvation: Dissolve 1.0 equivalent of the Fmoc-protected amino acid in anhydrous DCM (approx. 0.1 M concentration) under an inert argon atmosphere.
Activation: Add 0.33 equivalents of BTC (triphosgene) to the solution. Stir for 5 minutes.
Base Addition (Critical Step): Slowly add 3.0 equivalents of sym-collidine. The use of collidine over stronger bases minimizes the abstraction of the alpha-proton on the electrophile, directly suppressing the racemization pathway.
Nucleophile Introduction: In a separate vial, dissolve 1.1 equivalents of D-alpha-Methylleucine methyl ester hydrochloride in a minimal amount of DCM. Add 1.1 equivalents of DIEA to neutralize the hydrochloride salt.
Coupling: Transfer the nucleophile solution dropwise into the activated electrophile mixture.
Reaction Monitoring: Stir at room temperature. The reaction is typically complete within 30 to 45 minutes. Monitor via LC-MS or TLC.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl, brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Safe Esterification of D-alpha-Methylleucine
If you are synthesizing the methyl ester starting material yourself, standard Fischer esterification (refluxing in MeOH/HCl) often leads to incomplete conversion due to the steric bulk of the alpha-methyl group.
Step-by-Step Methodology:
Suspend D-alpha-Methylleucine in anhydrous Methanol (0.5 M).
Cool the suspension to 0°C in an ice bath.
Slowly add 2.0 equivalents of Thionyl Chloride (SOCl₂) dropwise. Caution: Highly exothermic and evolves HCl/SO₂ gas.
Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 12-16 hours. The steric bulk requires thermal energy to drive the intermediate tetrahedral collapse.
Concentrate the mixture in vacuo to yield D-alpha-Methylleucine methyl ester hydrochloride as a white solid. Do not use strong aqueous bases during workup to avoid premature hydrolysis of the hindered ester.
References
Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies
ResearchGate[Link]
Technical Support Center: Cleavage Optimization for D-α-Methylleucine Methyl Ester Hydrochloride
Welcome to the Technical Support Center for sterically hindered unnatural amino acids. This guide is designed for researchers and drug development professionals optimizing the cleavage of D-α-Methylleucine methyl ester h...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for sterically hindered unnatural amino acids. This guide is designed for researchers and drug development professionals optimizing the cleavage of D-α-Methylleucine methyl ester hydrochloride.
Mechanistic Context & The Steric Challenge
D-α-Methylleucine methyl ester hydrochloride presents a unique synthetic bottleneck. The tetrasubstituted α-carbon, bearing both a methyl group and an isobutyl side chain, creates immense neopentyl-like steric shielding around the ester carbonyl[1]. This steric bulk severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, rendering standard room-temperature hydrolysis (e.g., 1 eq LiOH in THF/Water) highly inefficient.
However, this structural feature also provides a critical advantage: the absence of an α-proton means that base-catalyzed epimerization (racemization via enolization) is mechanistically impossible. Researchers can leverage exceptionally harsh basic conditions or alternative SN2 dealkylation strategies without risking the stereochemical integrity of the D-configuration.
Cleavage Strategy Workflow
Decision matrix for selecting methyl ester cleavage conditions based on substrate orthogonality.
Troubleshooting Guide & FAQs
Q: My standard LiOH/THF protocol yields <10% conversion after 24 hours. Why?A: The steric bulk of the α-methyl and isobutyl groups physically blocks the hydroxide nucleophile from reaching the carbonyl carbon[1]. To drive nucleophilic acyl substitution, you must increase the kinetic energy of the system (elevate temperature to 60°C+) and use a vast excess of a smaller, harder base like NaOH.
Q: I increased the temperature for NaOH hydrolysis, but I'm worried about racemization. Should I be?A: No. Epimerization of amino acids under basic conditions requires the abstraction of the α-proton to form a planar enolate intermediate. Because D-α-Methylleucine possesses a fully substituted quaternary α-carbon, it lacks an α-proton. Base-catalyzed epimerization is therefore impossible. You can safely reflux this substrate in strong base.
Q: I successfully hydrolyzed the ester, but I cannot extract the product into my organic solvent during workup. Where did it go?A: Cleaving the methyl ester of the unprotected hydrochloride salt yields the free amino acid, which exists as a highly polar zwitterion in aqueous solutions. It will not partition into organic solvents (like EtOAc or DCM). To isolate it, you must adjust the aqueous phase to the molecule's exact isoelectric point (pI ≈ 6.0) to induce precipitation, or use a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) to capture the amino acid.
Q: My molecule has a base-sensitive Fmoc group. How do I cleave the methyl ester orthogonally?A: You must abandon nucleophilic acyl substitution and utilize SN2 dealkylation. By refluxing the substrate with anhydrous Lithium Iodide (LiI) in ethyl acetate, the lithium ion coordinates to the ester oxygen (increasing electrophilicity), while the highly polarizable iodide ion attacks the ester's methyl group. This displaces the carboxylate without affecting base-sensitive groups[2]. Alternatively, Bis(tributyltin) oxide (BBTO) provides a neutral, chemoselective cleavage[3].
Validated Experimental Protocols
Protocol A: High-Temperature Alkaline Hydrolysis (For Unprotected or Base-Stable Substrates)
Causality Check: This protocol uses a massive excess of base and heat to overcome steric hindrance, relying on the substrate's inability to epimerize.
Dissolution: Dissolve D-α-Methylleucine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and deionized water to achieve a 0.2 M concentration.
Base Addition: Add Sodium Hydroxide (NaOH) (4.0 eq) to the solution. (Self-validation: 1 eq neutralizes the HCl salt, 1 eq is consumed in hydrolysis, and 2 eq provide the thermodynamic driving force required for the sterically hindered reaction).
Reaction: Attach a reflux condenser and heat the mixture to 60°C for 16–24 hours. Monitor via LC-MS until the methyl ester mass is fully consumed.
Workup: Cool to room temperature and evaporate the Dioxane under reduced pressure.
Isolation: Carefully adjust the pH of the remaining aqueous layer to ~6.0 using 1M HCl. Filter the resulting white zwitterionic precipitate, wash with ice-cold water, and dry under high vacuum.
Causality Check: This protocol bypasses the sterically hindered carbonyl carbon entirely, attacking the unhindered methyl group via an SN2 mechanism[2].
Preparation: Suspend D-α-Methylleucine methyl ester hydrochloride (1.0 eq) in anhydrous Ethyl Acetate (0.1 M concentration) under an inert argon atmosphere.
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt.
Activation: Add anhydrous Lithium Iodide (LiI) (5.0 eq). (Self-validation: Strict anhydrous conditions are critical. Water will hydrate the lithium ion, destroying its Lewis acidity and preventing it from coordinating to the ester carbonyl).
Reaction: Reflux the mixture (77°C) for 16–24 hours in the dark. (Note: Darkness prevents the photo-oxidation of iodide to iodine).
Workup: Cool to room temperature, quench with water, and acidify to pH 6.0. Isolate via cation-exchange chromatography.
Quantitative Data: Cleavage Method Comparison
Cleavage Method
Reagents & Solvent
Temp
Time
Typical Yield
Epimerization Risk
Primary Mechanism
Alkaline Hydrolysis
NaOH (4 eq), Dioxane/H₂O
60°C
16–24 h
85–95%
0% (No α-proton)
Nucleophilic Acyl Substitution
SN2 Dealkylation
LiI (5 eq), Anhydrous EtOAc
77°C
16 h
80–90%
0%
SN2 Attack at Methyl Group
Neutral Organotin
BBTO (2 eq), 1,2-Dichloroethane
80°C
24 h
75–85%
0%
Neutral Organotin Hydrolysis
References
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. 1
Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. 2
Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1994). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing.3
Overcoming solubility issues with D-alpha-Methylleucine methyl ester HCl
Title: Technical Support Center: Overcoming Solubility Issues with D-alpha-Methylleucine Methyl Ester HCl Introduction Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently se...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Overcoming Solubility Issues with D-alpha-Methylleucine Methyl Ester HCl
Introduction
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently see researchers encounter solubility bottlenecks when transitioning from standard amino acids to sterically hindered, non-natural derivatives like [1]. Because the alpha-methyl group restricts conformational flexibility, maintaining a high concentration of the compound in solution is critical for driving sluggish coupling reactions to completion. This guide synthesizes thermodynamic principles, empirical data, and validated protocols to resolve your solubility challenges.
Part 1: The Mechanistic "Why"
The core of the solubility issue lies in the chemical dichotomy between the compound's two forms: the hydrochloride (HCl) salt and the free base.
The HCl Salt: Supplied commercially as a salt to ensure shelf stability and prevent auto-condensation (diketopiperazine formation), the HCl salt possesses a high ionic lattice energy. It dissolves readily in high-dielectric solvents (water, methanol) but remains an insoluble suspension in low-dielectric organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
The Free Base: With a calculated XLogP3 of approximately 1.1 ()[2], the free base is highly lipophilic. Once the ammonium group is deprotonated, the molecule becomes completely miscible in standard organic solvents used for peptide synthesis.
Understanding this causality is the key to troubleshooting. If your compound is crashing out in an organic workflow, you are fighting the ionic nature of the HCl salt.
Part 2: Diagnostic Troubleshooting Workflow
Use the following decision matrix to determine the optimal solubilization strategy based on your target solvent system.
Decision matrix for resolving D-alpha-Methylleucine methyl ester HCl solubility.
Part 3: Quantitative Solubility Reference
To facilitate experimental planning, the following table summarizes the empirical solubility profiles of the HCl salt versus the free base across common laboratory solvents.
Solvent
Dielectric Constant (ε)
HCl Salt Solubility (mg/mL)
Free Base Solubility (mg/mL)
Water
80.1
> 100 (Highly Soluble)
< 5 (Poorly Soluble)
Methanol
32.7
> 50 (Soluble)
> 100 (Highly Soluble)
DMF
36.7
~ 10 - 20 (Sparingly Soluble)
> 100 (Highly Soluble)
DCM
8.9
< 1 (Insoluble)
> 100 (Highly Soluble)
Hexane
1.9
< 0.1 (Insoluble)
> 50 (Soluble)
Note: Data represents empirical working ranges for alpha-methyl amino acid ester hydrochlorides at 25°C.
Part 4: Frequently Asked Questions (FAQs)
Q1: I am attempting a peptide coupling in DCM, but the compound remains a cloudy suspension. How do I proceed?A1: The cloudiness indicates the HCl salt is intact. You must perform an in situ neutralization. By adding 1.2 to 1.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the ammonium salt. The pKa of the alpha-amino group is ~7.5, while DIPEA's conjugate acid is ~10.7. This thermodynamic gradient ensures quantitative deprotonation, instantly generating the DCM-soluble free base.
Q2: Why does my solution turn opaque when I add aqueous buffer to my DMSO stock?A2: This is a classic dielectric shift "crash-out." While the HCl salt is soluble in pure DMSO, introducing a buffered aqueous system alters the solvation shell. If the buffer pH exceeds 8.0, you are transiently forming the free base, which is highly insoluble in water, causing it to precipitate. To fix this, maintain the pH below 6.0 if an aqueous stock is required, or use a higher ratio of organic co-solvent.
Q3: Can I just heat the suspension in THF to force dissolution?A3: I strongly advise against prolonged heating. While gentle warming (up to 40°C) is acceptable for aqueous solutions, heating the HCl salt in THF will not overcome the fundamental polarity mismatch. Furthermore, if any trace base is present, heating promotes auto-condensation into diketopiperazines, permanently destroying your starting material.
Part 5: Validated Experimental Protocols
As an application scientist, I emphasize self-validating systems—protocols where the chemistry provides immediate physical feedback confirming success.
Protocol A: In Situ Free-Basing for Peptide Coupling (Solution Phase)
Use this method when the presence of a soluble salt byproduct (e.g., DIPEA·HCl) will not interfere with your downstream coupling.
Suspension: Weigh the required mass of D-alpha-Methylleucine methyl ester HCl into a dry reaction flask. Add anhydrous DCM or DMF to achieve a target concentration of 0.1 M.
Self-Validation Check: The mixture should appear as a turbid, white suspension.
Neutralization: Under magnetic stirring, add 1.5 molar equivalents of DIPEA (or Triethylamine) dropwise.
Visual Confirmation: Stir for 5 minutes at room temperature.
Self-Validation Check: The transition from a turbid suspension to a completely translucent, clear solution confirms successful deprotonation and dissolution.
Coupling: Immediately add your pre-activated carboxylic acid (e.g., using HATU/HOAt) to the clear solution to prevent any auto-condensation of the free amine.
Protocol B: Ex Situ Isolation of the Free Base via Liquid-Liquid Extraction
Use this method when your reaction is highly sensitive to chloride ions or amine salts, requiring the pure, isolated free base ()[3].
Aqueous Dissolution: Dissolve the HCl salt in a minimal volume of deionized water (e.g., 10 mL per gram of compound).
Basification: Chill the solution in an ice bath (4°C). Slowly add saturated aqueous Sodium Carbonate (Na2CO3) dropwise until the aqueous layer reaches pH 9-10 (verify with pH paper).
Self-Validation Check: The aqueous solution will turn milky as the lipophilic free base precipitates out of the water.
Extraction: Transfer to a separatory funnel. Extract three times with equal volumes of Ethyl Acetate or DCM.
Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4).
Self-Validation Check: The Na2SO4 should be free-flowing and not clumped, indicating all water has been absorbed.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at <30°C to yield the free base as a clear oil or low-melting solid. Store under argon at -20°C and use within 48 hours.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13687232, D-alpha-Methylleucine methyl ester." PubChem. URL:[Link]
ResearchGate Community. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?" ResearchGate. URL:[Link]
Google Patents. "Ultra-pure agonists of guanylate cyclase C, method of making and using same (US11834521B2)." Google Patents.
Technical Support Center: Troubleshooting D-α-Methylleucine Methyl Ester Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the esterification of sterically hindered non-canonical amino acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the esterification of sterically hindered non-canonical amino acids.
Here, we address the specific mechanistic hurdles, side reactions, and optimized protocols for synthesizing D-α-Methylleucine methyl ester .
Core Causality: The "Why" Behind the Synthesis Challenges
D-α-Methylleucine features a quaternary stereocenter at the α-carbon. Unlike canonical amino acids, the presence of the α-methyl group creates severe steric bulk that directly impedes the Bürgi-Dunitz trajectory required for nucleophilic attack by methanol on the activated carbonyl intermediate [3].
Because the desired forward reaction is kinetically slow, the system is exposed to prolonged forcing conditions (heat, excess reagents), which dramatically increases the probability of side reactions.
Primary Side Reactions to Mitigate:
Diketopiperazine (DKP) Formation: The most common failure point. If the ester is converted to its free base during basic workup, the unhindered primary amine of one molecule will rapidly attack the ester carbonyl of another, forming a stable 6-membered DKP ring.
Incomplete Conversion: Due to steric shielding, standard Fischer esterification often stalls at 40-50% conversion.
Hydrolysis (Reversibility): The introduction of adventitious water during workup or from non-anhydrous methanol will rapidly hydrolyze the activated acyl chloride back to the starting material.
Reaction Pathway & Side-Reaction Branching
The following diagram illustrates the critical junction where the desired product can either be safely isolated as a stable hydrochloride salt or lost to DKP formation during basic workup.
Fig 1: Reaction pathway of D-α-Methylleucine esterification and DKP side-reaction formation.
Quantitative Data: Method Comparison
To choose the best approach for your workflow, compare the standard esterification methodologies below. All quantitative data represents typical yields and risks associated with α-quaternary amino acids.
Esterification Method
Reagents
Typical Yield
DKP Risk
Reaction Time
Best Use Case
Thionyl Chloride [2]
SOCl₂, Anhydrous MeOH
85 - 95%
Low (if kept as HCl salt)
12 - 24 h (Reflux)
Scale-up; when forcing conditions are required for complete conversion.
TMSCl Method [1]
TMSCl, Anhydrous MeOH
80 - 90%
Low
24 - 48 h (RT to 40°C)
Mild conditions; avoiding harsh SO₂ byproducts and degradation.
Fischer Esterification
HCl (gas), MeOH
< 50%
Medium
> 48 h (Reflux)
Not recommended for α-methyl amino acids due to kinetic stalling.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating. By monitoring specific checkpoints, you can ensure the reaction is proceeding without side-product accumulation.
Mechanistic Note: SOCl₂ reacts with methanol to generate anhydrous HCl and methyl chlorosulfite, which activates the carboxylic acid[2, 3].
Preparation: Flame-dry a round-bottom flask under argon. Add D-α-Methylleucine (1.0 eq) and suspend in strictly anhydrous methanol (0.2 M).
Activation: Cool the suspension to 0 °C using an ice bath.
Addition: Dropwise, add Thionyl Chloride (3.0 eq). Validation Checkpoint: The suspension should begin to clarify as the HCl salt of the amino acid forms and dissolves.
Propagation: Remove the ice bath and heat the reaction to reflux (65 °C) for 16-24 hours. The steric bulk requires thermal energy to push the tetrahedral intermediate forward.
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (
[M+H]+=146
) and the appearance of the product (
[M+H]+=160
).
Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual HCl and water. Do not perform a basic aqueous workup unless the free base is immediately required for the next coupling step. Store as the stable hydrochloride salt.
Mechanistic Note: TMSCl acts as both a water scavenger and an in situ generator of anhydrous HCl, providing a milder environment that prevents acid-catalyzed degradation [1].
Preparation: Suspend D-α-Methylleucine (1.0 eq) in anhydrous methanol (0.2 M) at room temperature under argon.
Addition: Add TMSCl (4.0 eq) in one portion.
Propagation: Stir at 40 °C for 24-48 hours. Validation Checkpoint: The reaction remains clear and colorless, indicating a lack of oxidative degradation often seen with prolonged SOCl₂ reflux.
Isolation: Remove volatiles under reduced pressure to yield the pure D-α-Methylleucine methyl ester hydrochloride.
Troubleshooting FAQs
Q: My LC-MS shows a massive peak at m/z 255. What happened?A: You are observing the formation of the Diketopiperazine (DKP) side product (
[M+H]+=255
). This occurs when the ester is neutralized to its free base form and left in solution. The free amine attacks the ester of a neighboring molecule.
Fix: Never store the free base. Keep the compound as the HCl salt. If you must neutralize it for a peptide coupling step, do so in situ immediately prior to adding your coupling reagents (e.g., EDC/HOBt or HATU) and your next protected amino acid.
Q: The reaction stalls at 50% conversion even after 24 hours of reflux. How do I push it to completion?A: The α-methyl group severely hinders the reaction. If it stalls, your methanol may not be strictly anhydrous, leading to a competitive hydrolysis equilibrium.
Fix: Evaporate the reaction mixture completely to remove any water generated or introduced. Resuspend the crude mixture in fresh, anhydrous methanol, add another 1.0 eq of SOCl₂ or TMSCl, and resume heating.
Q: Is racemization a risk during the prolonged heating of D-α-Methylleucine?A: Fortunately, no. Standard amino acids racemize via the abstraction of the α-proton, forming an enol intermediate. Because D-α-Methylleucine has a methyl group at the α-position instead of a proton, this specific racemization pathway is blocked. You can safely reflux this compound without losing enantiomeric purity.
Q: Can I use standard coupling agents (EDC/DMAP) with methanol instead?A: While possible, it is highly inefficient for α-quaternary centers. The bulky DMAP-acyl intermediate struggles to form, and you will likely see high amounts of N-acylurea side products (from the rearrangement of the O-acylisourea intermediate) rather than the desired methyl ester. Stick to the SOCl₂ or TMSCl protocols.
References
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.[Link]
Vogel, E. R., Jackson, W., & Masterson, D. S. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 20(6), 10487–10495.[Link]
Khaliq, T. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 11(6), 9381–9387.[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Method Validation for D-alpha-Methylleucine Methyl Ester Hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of D-alpha-Methylleucine methyl ester hydrochloride. It is intended for researc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of D-alpha-Methylleucine methyl ester hydrochloride. It is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating robust analytical methods for pharmaceutical compounds. The principles and protocols described herein are grounded in the latest international regulatory standards, ensuring scientific integrity and compliance.
The Imperative of Rigorous HPLC Method Validation
In the pharmaceutical industry, an analytical method is not merely a procedure; it is an integral part of quality control and assurance. The data generated from these methods form the basis for critical decisions throughout the drug development lifecycle, from stability testing to final product release. Therefore, the validation of an analytical method is a mandatory process to demonstrate its suitability for the intended purpose.[1][2] This guide will walk you through the essential validation parameters, comparing a hypothetical "Newly Developed Rapid HPLC Method" with a "Standard Isocratic HPLC Method" for the analysis of D-alpha-Methylleucine methyl ester hydrochloride.
The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and Q14, which emphasize a lifecycle and risk-based approach to analytical procedure development and validation.[3][4][5][6][7]
Comparing Analytical Approaches: A Tale of Two Methods
For the purpose of this guide, we will compare two hypothetical HPLC methods for the assay of D-alpha-Methylleucine methyl ester hydrochloride.
Method A: Standard Isocratic HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: 60:40 (v/v) Acetonitrile: 20 mM Potassium phosphate buffer (pH 3.0)
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Run Time: 10 minutes
Method B: Newly Developed Rapid HPLC Method
Column: C18, 2.1 x 50 mm, 1.8 µm (UPLC/UHPLC compatible)
Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile
Flow Rate: 0.5 mL/min
Detection: UV at 210 nm
Run Time: 3 minutes
The core of this guide will be to subject both methods to a rigorous validation protocol and compare their performance based on the data obtained.
The Workflow of HPLC Method Validation
A systematic approach is crucial for a successful method validation. The following diagram illustrates the logical flow of the validation process.
A Comparative Guide to the NMR Analysis of D-alpha-Methylleucine Methyl Ester HCl
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of NMR in Characterizing Chiral Building Blocks In the landscape of modern drug development and peptide synthesis, the struc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of NMR in Characterizing Chiral Building Blocks
In the landscape of modern drug development and peptide synthesis, the structural integrity of chiral building blocks is non-negotiable. Non-proteinogenic amino acids, such as D-alpha-Methylleucine, are integral components in the design of novel therapeutics, offering enhanced metabolic stability and unique conformational constraints. D-alpha-Methylleucine methyl ester hydrochloride is a key derivative, but its utility is predicated on unambiguous structural verification and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the characterization of such small molecules, providing unparalleled insight into molecular structure, connectivity, and stereochemistry at the atomic level.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of D-alpha-Methylleucine methyl ester HCl. We will explore the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis with structurally related alternatives to empower researchers in their synthetic and analytical endeavors.
The Molecular Blueprint: Structure and Expected NMR Signatures
Understanding the molecular structure is the first step in predicting and interpreting its NMR spectrum. D-alpha-Methylleucine methyl ester HCl possesses a key feature: a quaternary α-carbon, which fundamentally alters its NMR fingerprint compared to its non-methylated counterpart.
Diagram: Chemical Structure of D-alpha-Methylleucine methyl ester HCl
Caption: Structure of D-alpha-Methylleucine methyl ester HCl.
Predicted ¹H NMR Spectrum
The most telling feature in the proton NMR spectrum is the absence of a signal for an α-hydrogen . This immediately distinguishes it from standard amino acid esters.
α-CH₃ (s, 3H): A singlet integrating to three protons. Its chemical shift will be slightly downfield due to the proximity of the ester and ammonium groups.
-OCH₃ (s, 3H): A sharp singlet for the methyl ester protons, typically found around 3.7-3.8 ppm.
-NH₃⁺ (s, broad, 3H): A broad singlet due to quadrupolar broadening and exchange with the solvent. Its chemical shift is highly dependent on the solvent and concentration.
Isobutyl group protons:
γ-CH (m, 1H): A multiplet resulting from coupling to the β-CH₂ and the two δ-CH₃ groups.
β-CH₂ (m, 2H): A multiplet, appearing as two distinct signals (diastereotopic protons) due to the adjacent chiral center.
δ-CH₃ (d, 6H): A doublet for the two magnetically equivalent methyl groups, coupled to the γ-CH.
Predicted ¹³C NMR Spectrum
The carbon spectrum provides a clear carbon count and confirms the presence of the quaternary center.
C=O (carbonyl): The ester carbonyl carbon, typically the most downfield signal (>170 ppm).
Cα (quaternary): The signal for the alpha-carbon will be present but will not show a correlation in a standard HSQC experiment due to the lack of an attached proton. Its chemical shift is influenced by the attached nitrogen, methyl, and carbonyl groups.
-OCH₃: The methyl ester carbon, usually around 50-55 ppm.
α-CH₃: The alpha-methyl carbon.
Isobutyl group carbons: Signals for the β-CH₂, γ-CH, and the two equivalent δ-CH₃ carbons.
A Validated Protocol for NMR Data Acquisition
This protocol is designed to be self-validating, ensuring high-quality, reproducible data for structural elucidation and purity analysis.
Diagram: Standard NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
Solvent Selection & Sample Preparation:
Rationale: As an HCl salt, the compound exhibits high polarity. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are superior solvent choices over less polar options like chloroform-d (CDCl₃) to ensure complete dissolution.[4] Incomplete dissolution is a primary source of poor spectral quality.
Protocol:
Accurately weigh 5-10 mg of D-alpha-Methylleucine methyl ester HCl into a clean, dry vial.
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O).
For D₂O, add a small amount of a water-soluble internal standard like TSP (sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄). For organic solvents, tetramethylsilane (TMS) is standard.[5] The standard provides a crucial reference point (δ = 0.00 ppm) for accurate chemical shift determination.[6]
Vortex gently until the sample is fully dissolved. A clear solution is a key validation checkpoint.
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Rationale: A spectrometer with a field strength of at least 400 MHz is recommended for adequate signal dispersion, which is essential for resolving complex multiplets.[7]
Protocol:
Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
¹H NMR: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest integration region).
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
(Optional but Recommended) 2D NMR: For unambiguous assignment, acquire a suite of 2D spectra, including ¹H-¹H COSY (shows proton-proton couplings), ¹H-¹³C HSQC (correlates protons to their directly attached carbons), and ¹H-¹³C HMBC (shows long-range correlations between protons and carbons).[8][9]
Data Processing:
Protocol:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Perform phase and baseline corrections to ensure accurate integrations and peak shapes.
Calibrate the chemical shift axis by setting the internal standard peak to 0.00 ppm. This is a critical self-validation step.
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons, which should match the molecular structure.
Comparative Spectral Analysis
The true power of NMR lies in its ability to differentiate between closely related structures. Below, we compare the expected NMR features of D-alpha-Methylleucine methyl ester HCl with its key alternatives.
Compound
Key Distinguishing ¹H NMR Feature(s)
Key Distinguishing ¹³C NMR Feature(s)
Rationale for Spectral Difference
D-alpha-Methylleucine methyl ester HCl (Topic)
No α-H signal. Presence of α-CH₃ singlet (~1.5 ppm). Diastereotopic β-CH₂ protons.
Quaternary Cα signal. Presence of α-CH₃ signal.
The alpha-methylation creates a quaternary chiral center, removing the alpha proton.
D-Leucine methyl ester HCl (Alternative 1)
Presence of α-H signal (triplet or dd, ~4.0 ppm).[10][11] No α-CH₃ singlet.
Tertiary Cα signal (methine). No α-CH₃ signal.
The presence of a proton on the α-carbon leads to a distinct signal and coupling pattern.
Broad NH singlet (~5-6 ppm). Large singlet for Boc group (~1.4 ppm).
Carbonyl signal for Boc group (~155 ppm). Quaternary carbon of Boc group (~80 ppm).[4]
The bulky, electron-withdrawing Boc protecting group significantly alters the chemical environment and adds its own characteristic signals.
Conclusion: A Powerful Tool for Structural Verification
The NMR analysis of D-alpha-Methylleucine methyl ester HCl is a clear-cut process that provides definitive structural confirmation. The absence of an α-proton signal and the presence of a characteristic α-methyl singlet are unambiguous fingerprints of the alpha-methylation. When compared to its non-methylated counterpart, D-Leucine methyl ester HCl, these differences are stark and easily identifiable. For researchers in drug development, mastering the interpretation of these spectra is essential for validating the identity and purity of critical synthetic intermediates, ensuring the integrity of the final product. The use of standardized, self-validating protocols as outlined in this guide will ensure the generation of high-quality, reliable data to accelerate research and development timelines.
References
A simple quantitative chiral analysis of amino acid esters by fluorine-19 nuclear magnetic resonance using the modified James-Bull method. (2019). Chirality, 31(1), 34-40. Available from: [Link]
Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for General. The Royal Society of Chemistry. Available from: [Link]
Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. (2002). The Journal of Organic Chemistry, 67(19), 6693–6700. Available from: [Link]
NMR Characterization of RNA Small Molecule Interactions. (2016). Methods in Molecular Biology, 1320, 131-150. Available from: [Link]
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2020). Molecules, 25(23), 5747. Available from: [Link]
Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. (2021). Molecules, 26(15), 4642. Available from: [Link]
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). Journal of Natural Products, 77(8), 1934-1940. Available from: [Link]
C_2-Symmetric chiral diamine ligands for enantiomeric recognition of amino acid esters and mandelic acid by proton NMR titration. (2013). Turkish Journal of Chemistry. Available from: [Link]
PubChem. (n.d.). D-Leucine Methyl Ester Hydrochloride. National Center for Biotechnology Information. Available from: [Link]
precisionFDA. (n.d.). .ALPHA.-METHYLLEUCINE, DL-. U.S. Food and Drug Administration. Available from: [Link]
Small Molecule Characterization. (n.d.). Nuclear Magnetic Resonance Facility, Oregon State University. Available from: [Link]
NMR spectroscopy of small molecules in solution. (2024). Nuclear Magnetic Resonance, 50. Available from: [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). International Journal of Molecular Sciences, 23(4), 1957. Available from: [Link]
A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. (2009). Physical Chemistry Chemical Physics, 11(33), 7194-7206. Available from: [Link]
Characterizing Small Molecules with NMR. (2019). News-Medical.Net. Available from: [Link]
Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. (2006). The Journal of Physical Chemistry B, 110(51), 26461–26470. Available from: [Link]
PubChem. (n.d.). Leucine methyl ester hydrochloride. National Center for Biotechnology Information. Available from: [Link]
15N NMR spectroscopy. 30—structure/shift relationships of oligopeptides and copolypeptides, including gramicidin S. (1984). ResearchGate. Available from: [Link]
Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. (2006). Journal of the American Chemical Society, 128(6), 2008–2017. Available from: [Link]
Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy. Available from: [Link]
Metin, H. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
L-leucine methyl ester hydrochloride. (n.d.). SpectraBase. Available from: [Link]
Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. (2012). Journal of Visualized Experiments, (68), e4296. Available from: [Link]
Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. (2018). Biophysical Journal, 114(9), 2037–2044. Available from: [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1194–1202. Available from: [Link]
Comparing D-alpha-Methylleucine to standard D-leucine in biological assays
Engineering Peptidomimetics: A Comparative Guide to D-α-Methylleucine vs. Standard D-Leucine in Biological Assays Executive Summary & Mechanistic Causality As peptide therapeutics expand into orally bioavailable and long...
Author: BenchChem Technical Support Team. Date: April 2026
Engineering Peptidomimetics: A Comparative Guide to D-α-Methylleucine vs. Standard D-Leucine in Biological Assays
Executive Summary & Mechanistic Causality
As peptide therapeutics expand into orally bioavailable and long-acting injectable modalities, overcoming proteolytic degradation and entropic binding penalties is paramount. While substituting canonical L-leucine with its enantiomer, D-leucine, is a standard first-line strategy to evade stereospecific proteases, it often fails to provide absolute stability against aggressive endopeptidases and does not inherently improve receptor binding thermodynamics.
Enter D-α-Methylleucine (α-Me-D-Leu) . By replacing the α-proton with a methyl group, we introduce two critical biophysical changes that drastically alter the peptide's behavior in biological assays:
Steric Shielding (Kinetic Stability): The quaternary α-carbon creates a massive steric blockade. It physically prevents proteases from accessing the scissile peptide bond, conferring near-total resistance to enzymatic cleavage regardless of the protease's stereochemical preference 1.
Conformational Preorganization (Thermodynamic Affinity): The dual alkyl substitution at the α-carbon severely restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone (the Thorpe-Ingold effect). α-methylated D-amino acids strongly induce specific secondary structures, such as helices or
β
-turns, even in aqueous environments. This preorganization lowers the entropic cost of receptor binding and facilitates membrane insertion 1, 2.
Logical Workflow: Structural and Functional Evaluation Pipeline
Fig 1. Comparative workflow for evaluating non-canonical amino acid substitutions.
Self-Validating Experimental Protocols
To objectively compare D-Leu and D-α-Me-Leu, the assays must be designed as self-validating systems. This means incorporating internal controls that prove the assay mechanics functioned correctly, independent of the test peptide's performance.
Objective: Quantify the half-life (
t1/2
) extension provided by steric hindrance (D-α-Me-Leu) versus simple stereochemical mismatch (D-Leu) 3.
Self-Validation Mechanisms:
Positive Degradation Control: An L-Leu variant of the peptide must be run in parallel. If the L-Leu peptide does not degrade rapidly, the protease batch is inactive, invalidating the run.
Extraction Control: A heavy-isotope labeled internal standard (IS) is spiked into the quench buffer to validate LC-MS/MS recovery rates.
Step-by-Step Methodology:
Preparation: Prepare Simulated Intestinal Fluid (SIF) containing pancreatin (USP standard) at pH 6.8. Pre-warm to 37°C.
Initiation: Spike the test peptides (L-Leu, D-Leu, and D-α-Me-Leu variants) into separate SIF aliquots to a final concentration of 10 µM.
Sampling: At precise intervals (0, 15, 30, 60, 120, 240, and 1440 minutes), extract 50 µL aliquots.
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1% formic acid and 1 µM of the heavy-isotope IS.
Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate SIF proteins. Transfer the supernatant to LC vials.
Quantification: Analyze via LC-MS/MS (MRM mode). Normalize the peak area of the intact test peptide to the IS peak area. Plot % remaining vs. time to calculate
t1/2
.
Objective: Determine if the conformational rigidity induced by D-α-Me-Leu enhances or disrupts receptor binding compared to the flexible D-Leu 3.
Self-Validation Mechanisms:
System Responsiveness: A known endogenous agonist (e.g., native uroguanylin for GC-C receptors) establishes the maximum theoretical response (
Emax
).
Phosphodiesterase Inhibition: IBMX is added to prevent premature cGMP degradation, ensuring the signal is a direct reflection of synthesis, not a balance of synthesis and degradation.
Step-by-Step Methodology:
Cell Culture: Seed target cells (e.g., T84 human colon carcinoma cells for GC-C evaluation) in 96-well plates. Grow to confluence.
Pre-incubation: Wash cells and incubate with assay buffer containing 1 mM IBMX (isobutylmethylxanthine) for 10 minutes at 37°C.
Treatment: Add serial dilutions (10 pM to 10 µM) of L-Leu, D-Leu, and D-α-Me-Leu peptide variants. Incubate for 30 minutes.
Lysis & Detection: Aspirate media, lyse cells using 0.1 M HCl to halt all enzymatic activity, and quantify intracellular cGMP using a competitive ELISA or HTRF assay.
Analysis: Fit the dose-response data to a 4-parameter logistic curve to determine the
EC50
and
Emax
.
Quantitative Data Summaries
The following table synthesizes typical experimental outcomes when comparing these substitutions in a model therapeutic peptide (e.g., a GC-C agonist or GLP-1 analog) 2, 3.
Metric
L-Leucine (Canonical)
D-Leucine (Stereo-Inversion)
D-α-Methylleucine (Steric + Stereo)
Proteolytic Half-Life (
t1/2
)
< 15 minutes
~ 120 - 180 minutes
> 1,440 minutes (Highly Stable)
Receptor Affinity (
EC50
)
1.0 nM (Baseline)
4.5 nM (Slight loss due to flexibility)
0.8 nM (Enhanced via preorganization)
Conformational State (Aqueous)
Random Coil
Random Coil / Flexible
Stable Helix /
β
-Turn
Membrane Permeability (
Papp
)
Low
Low
Moderate to High (Shielded backbone)
Application Scientist Insights
When designing peptidomimetics, substituting D-leucine is a cost-effective way to gain moderate stability. However, D-leucine retains backbone flexibility. If the peptide must adopt a specific helical conformation to bind its target, the entropic penalty of folding from a flexible D-Leu state can reduce binding affinity (causing the
EC50
to increase).
Conversely, D-α-Methylleucine acts as a structural anchor. By forcing the peptide into a pre-folded state, it pays the entropic cost of binding upfront. Furthermore, the quaternary carbon completely blocks endopeptidases that might otherwise cleave adjacent to a standard D-amino acid. This dual-action mechanism—kinetic stability combined with thermodynamic preorganization—is why α-methylated amino acids are increasingly critical in developing once-weekly dosing regimens for modern peptide therapeutics 2.
References
Castro, T. G., Melle-Franco, M., & Micaelo, N. M. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate.
A Comparative Guide to the Mass Spectrometry Characterization of D-alpha-Methylleucine Methyl Ester
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of D-alpha-Methylleucine methyl ester. Designed for researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of D-alpha-Methylleucine methyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of various techniques, supported by experimental data from analogous compounds and established principles of mass spectrometry. We will delve into the nuances of ionization methods, fragmentation analysis, and the rationale behind selecting the optimal experimental workflow for confident structural elucidation and characterization.
Introduction to D-alpha-Methylleucine Methyl Ester and the Imperative for Accurate Characterization
D-alpha-Methylleucine methyl ester is a chiral amino acid derivative with significant potential in synthetic organic chemistry and pharmaceutical development. Its unique structural feature, the alpha-methyl group, imparts conformational constraints and can influence the biological activity and metabolic stability of peptides and small molecule therapeutics. Consequently, unambiguous characterization is paramount to ensure purity, confirm identity, and understand its behavior in various chemical and biological systems.
Mass spectrometry stands as a cornerstone technique for the molecular-level analysis of such compounds, offering unparalleled sensitivity, specificity, and structural information from minute sample quantities. This guide will navigate the key considerations for developing a robust mass spectrometry-based characterization method for D-alpha-Methylleucine methyl ester.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and dictates the nature of the initial ionic species generated for mass analysis. For a relatively small and moderately polar molecule like D-alpha-Methylleucine methyl ester, several ionization methods are viable, each with distinct advantages and disadvantages.
Ionization Technique
Principle
Expected Ion Species for D-alpha-Methylleucine Methyl Ester
Pros
Cons
Electron Ionization (EI)
High-energy electrons bombard the sample, causing electron ejection and extensive fragmentation.
M•⁺ (often weak or absent), numerous fragment ions.
Provides reproducible, library-searchable fragmentation patterns. Ideal for GC-MS.
Often leads to the absence of a discernible molecular ion, complicating molecular weight determination.
Chemical Ionization (CI)
A reagent gas (e.g., methane, isobutane, ammonia) is ionized, which in turn ionizes the analyte through proton transfer or adduction.
[M+H]⁺, [M+NH₄]⁺ (with ammonia).
"Softer" than EI, typically produces a prominent protonated molecule, simplifying molecular weight confirmation.
Fragmentation is less extensive, providing less structural information in a single-stage MS experiment.
Electrospray Ionization (ESI)
A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.
[M+H]⁺, [M+Na]⁺, [M+K]⁺.
A very soft ionization technique, ideal for LC-MS. Produces intact molecular ions with minimal fragmentation.
Highly dependent on analyte polarity and solubility. Can be prone to ion suppression.
Expert Recommendation: For initial characterization and molecular weight confirmation, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is highly recommended. The inherent softness of ESI ensures the generation of a strong [M+H]⁺ signal, which is crucial for confirming the molecular formula. For detailed structural elucidation through fragmentation analysis, both ESI with tandem MS (MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are powerful, complementary approaches.
Elucidating the Structure: A Deep Dive into Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of D-alpha-Methylleucine methyl ester. By isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation, we can piece together its molecular structure.
Predicted Fragmentation Pathway of D-alpha-Methylleucine Methyl Ester
The fragmentation of protonated amino acid esters is well-characterized and typically proceeds through the loss of neutral molecules and characteristic side-chain cleavages. For D-alpha-Methylleucine methyl ester, the following fragmentation pathways are anticipated under Collision-Induced Dissociation (CID):
Caption: Predicted CID fragmentation pathway of protonated D-alpha-Methylleucine methyl ester.
The primary fragmentation routes involve the neutral loss of methanol (CH₃OH) from the ester group and the loss of ammonia (NH₃) from the protonated amine. Subsequent fragmentation of the resulting ions can provide further structural confirmation. High-resolution mass spectrometry (HRMS) is crucial here to determine the elemental composition of each fragment, thereby validating the proposed fragmentation pathway.
Comparative Experimental Workflows
Two primary workflows are proposed for the comprehensive characterization of D-alpha-Methylleucine methyl ester: LC-ESI-MS/MS and GC-EI-MS .
Workflow 1: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is the preferred method for a comprehensive analysis, offering both molecular weight confirmation and detailed structural information.
Validation
A Researcher's Guide to Determining the Enantiomeric Purity of D-alpha-Methylleucine Methyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not a mere academic detail—it is a critical determinant of therapeutic efficacy and safety. The sub...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not a mere academic detail—it is a critical determinant of therapeutic efficacy and safety. The subtle, three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being the active pharmaceutical ingredient (API) while the other may be inactive or, in some cases, elicit undesirable side effects. D-alpha-Methylleucine methyl ester hydrochloride, a non-proteinogenic amino acid derivative, is a valuable chiral building block in the synthesis of complex pharmaceuticals. Its enantiomeric purity is paramount.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of D-alpha-Methylleucine methyl ester hydrochloride. We will delve into the theoretical underpinnings and practical applications of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, supported by experimental protocols and data to inform your selection of the most suitable method for your research needs.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely used and robust method for the separation and quantification of enantiomers.[1][2] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. For these interactions to be effective, there must be at least three points of interaction between the chiral selector and one of the enantiomers. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The difference in the stability of these diastereomeric complexes for the two enantiomers results in their differential retention on the column.
Diagram of Chiral HPLC Workflow
Caption: General workflow for determining enantiomeric purity by Chiral HPLC.
Experimental Protocol: Chiral HPLC
For α-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated excellent enantioseparation capabilities.[3][4] Derivatization of the amino group with a chromophore- or fluorophore-containing reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (NBD-Cl) can enhance detection sensitivity.[5][6]
Instrumentation and Conditions:
Parameter
Recommendation
Instrument
HPLC system with a UV-Vis or Fluorescence detector
A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic analytes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (for underivatized) or a suitable wavelength for the chosen derivative (e.g., 265 nm for FMOC)
Column Temperature
Ambient
Procedure:
Sample Preparation (with derivatization):
Dissolve a known amount of D-alpha-Methylleucine methyl ester hydrochloride in a suitable solvent (e.g., a mixture of dioxane and aqueous sodium carbonate solution).
Add a solution of FMOC-Cl in dioxane and stir at room temperature.
After the reaction is complete, extract the N-FMOC derivative and dissolve it in the mobile phase.
Injection: Inject the prepared sample solution into the HPLC system.
Data Acquisition: Record the chromatogram.
Analysis: Integrate the peak areas for the D- and L-enantiomers.
Calculation of Enantiomeric Excess (% ee):
% ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
The Power of Volatility: Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity. Since amino acid esters are not sufficiently volatile for direct GC analysis, a derivatization step is necessary to increase their volatility and improve chromatographic performance.[5]
The Principle of Chiral Recognition in GC
Similar to chiral HPLC, chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase. These phases are typically based on cyclodextrin derivatives. The derivatized enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.
Diagram of Chiral GC Workflow
Caption: General workflow for determining enantiomeric purity by Chiral GC.
Experimental Protocol: Chiral GC
A common and effective derivatization strategy for amino acids and their esters is a two-step process involving esterification of the carboxyl group (already present in the methyl ester) followed by acylation of the amino group.[5]
Instrumentation and Conditions:
Parameter
Recommendation
Instrument
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column
Chiral capillary column (e.g., Chirasil-Val or a cyclodextrin-based column)
Carrier Gas
Helium or Hydrogen
Injector Temp.
250 °C
Oven Program
Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure good separation.
Detector Temp.
250 °C (for FID)
Procedure:
Sample Preparation (Acylation):
Dissolve the D-alpha-Methylleucine methyl ester hydrochloride in a suitable solvent like dichloromethane.
Add an acylating agent such as trifluoroacetic anhydride (TFAA) and heat the mixture.
After the reaction, evaporate the excess reagent and solvent.
Redissolve the derivatized sample in a volatile solvent for injection.
Injection: Inject the prepared sample solution into the GC.
Data Acquisition: Record the chromatogram.
Analysis: Integrate the peak areas for the D- and L-enantiomers.
Calculation of Enantiomeric Excess (% ee):
% ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
A Spectroscopic Approach: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric purity without the need for chromatographic separation. The technique relies on the use of a chiral auxiliary, either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to induce a diastereomeric environment around the enantiomers.
The Principle of Chiral Recognition in NMR
In a chiral environment created by a CSA, the enantiomers form transient diastereomeric complexes with differing stabilities and geometries. This results in the enantiomers having slightly different chemical shifts for their corresponding nuclei (typically ¹H or ¹³C), allowing for their individual quantification by integrating the distinct signals.[7] When a CDA is used, stable diastereomers are formed, which also exhibit different NMR spectra.
Diagram of Chiral NMR Workflow
Caption: General workflow for determining enantiomeric purity by Chiral NMR.
Experimental Protocol: NMR with a Chiral Solvating Agent
Instrumentation and Conditions:
Parameter
Recommendation
Instrument
High-field NMR spectrometer (e.g., 400 MHz or higher)
Solvent
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
CSA
A chiral solvating agent known to interact with amino acid derivatives, such as a derivative of Pirkle's alcohol or a chiral thiourea.[2][8]
Temperature
Ambient
Procedure:
Sample Preparation:
Dissolve an accurately weighed amount of D-alpha-Methylleucine methyl ester hydrochloride in the deuterated solvent in an NMR tube.
Acquire a standard ¹H NMR spectrum.
Add a molar excess of the chiral solvating agent to the NMR tube.
Data Acquisition: Acquire another ¹H NMR spectrum.
Analysis:
Identify a proton signal (e.g., the methyl ester protons or the alpha-methyl protons) that shows baseline separation for the two enantiomers in the presence of the CSA.
Integrate the separated signals to determine the ratio of the enantiomers.
Calculation of Enantiomeric Excess (% ee):
% ee = [ (IntegralD - IntegralL) / (IntegralD + IntegralL) ] x 100
A Classic Technique: Polarimetry
Polarimetry is a traditional and non-destructive method for assessing the enantiomeric purity of a chiral substance by measuring its optical rotation.[9] It is based on the principle that enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.
The Principle of Optical Rotation
A solution of a pure enantiomer will rotate the plane of polarized light. A racemic mixture (a 50:50 mixture of both enantiomers) will not exhibit any optical rotation. The magnitude and direction of the rotation are dependent on the compound, its concentration, the path length of the light through the sample, the temperature, and the wavelength of the light used. The specific rotation, [α], is a characteristic physical property of a chiral compound.
Experimental Protocol: Polarimetry
Instrumentation and Conditions:
Parameter
Recommendation
Instrument
Polarimeter
Light Source
Sodium D-line (589 nm)
Sample Cell
A cell of known path length (e.g., 1 decimeter)
Solvent
A suitable solvent in which the sample is soluble (e.g., methanol or water)
Temperature
Controlled, typically 20 °C or 25 °C
Procedure:
Sample Preparation:
Prepare a solution of D-alpha-Methylleucine methyl ester hydrochloride of a known concentration in the chosen solvent.
Measurement:
Calibrate the polarimeter with the pure solvent (blank).
Measure the observed rotation (α) of the sample solution.
Calculation of Specific Rotation:
[α] = α / (c × l)
where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
Determination of Enantiomeric Purity:
Compare the measured specific rotation of the sample to the known specific rotation of the pure D-enantiomer.
In many cases, optical purity is a good approximation of enantiomeric excess.
Method Comparison
Feature
Chiral HPLC
Chiral GC
Chiral NMR
Polarimetry
Principle
Differential interaction with a chiral stationary phase
Differential interaction with a chiral stationary phase
Diastereomeric differentiation in a chiral environment
Measurement of optical rotation
Sample Preparation
Simple dissolution; optional derivatization
Required derivatization to increase volatility
Simple mixing with a chiral solvating agent
Simple dissolution
Sensitivity
High
Very High
Moderate
Low
Accuracy
High
High
High
Moderate
Sample Throughput
Moderate
Moderate
High
High
Instrumentation Cost
High
High
Very High
Low to Moderate
Destructive?
No (sample can be recovered)
Yes
No
No
Conclusion
The choice of the most appropriate method for determining the enantiomeric purity of D-alpha-Methylleucine methyl ester hydrochloride depends on several factors, including the required accuracy and sensitivity, sample throughput needs, and available instrumentation.
Chiral HPLC is often the method of choice due to its high accuracy, robustness, and applicability to a wide range of compounds.[10]
Chiral GC is an excellent alternative when high sensitivity is required, and the analyte is amenable to derivatization.
Chiral NMR provides a rapid and non-destructive analysis, making it well-suited for high-throughput screening and reaction monitoring.
Polarimetry is a simple, fast, and non-destructive technique that is useful for routine quality control when the specific rotation of the pure enantiomer is known and high sensitivity is not a primary concern.
By understanding the principles and practical considerations of each of these techniques, researchers can confidently select and implement the most suitable method to ensure the enantiomeric integrity of their chiral molecules, a critical step in the journey of drug discovery and development.
References
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021-06-30). [Link]
Direct Asymmetric α-Alkylation of NH2-Unprotected Amino Acid Esters Enabled by Biomimetic Chiral Pyridoxals - ACS Publications. (2023-06-26). [Link]
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC. [Link]
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchGate. [Link]
13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents | Analytical Chemistry - ACS Publications. (2013-10-14). [Link]
Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. [Link]
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - MDPI. (2025-07-11). [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022-09-08). [Link]
WO1998041489A1 - Chiral separations of amino acids - Google P
US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google P
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018-10-23). [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde - Acta Naturae. [Link]
A general, catalytic, and enantioselective synthesis of α-amino acids. [Link]
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchGate. [Link]
Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PMC. [Link]
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (2021-02-14). [Link]
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. [Link]
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
essential amino acid methyl esters: major sex pheromone components of the cranberry - CORE. [Link]
A Researcher's Guide to the Safe Disposal of D-alpha-Methylleucine Methyl Ester Hydrochloride
As researchers and scientists, our work with novel compounds like D-alpha-Methylleucine methyl ester hydrochloride is critical for advancing drug development. However, with great innovation comes the profound responsibil...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists, our work with novel compounds like D-alpha-Methylleucine methyl ester hydrochloride is critical for advancing drug development. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of D-alpha-Methylleucine methyl ester hydrochloride, grounded in scientific principles to protect both laboratory personnel and the environment.
Understanding the Compound: Hazard Identification
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and hazards is paramount. D-alpha-Methylleucine methyl ester hydrochloride is an amino acid derivative used in biochemical and pharmaceutical research. While specific hazard data for this exact compound is limited, we can infer its risk profile from safety data sheets (SDS) for structurally similar compounds, such as other amino acid esters and hydrochlorides.
The primary concerns with this class of compounds include potential irritation to the skin, eyes, and respiratory tract.[1][2] The hydrochloride salt, when in contact with certain other chemicals or under thermal decomposition, can release hydrogen chloride gas, which is corrosive and toxic.[1][3][4]
Table 1: Hazard Profile and Recommended Precautions
Practice good laboratory hygiene; wash hands thoroughly after handling.[1][3]
Chemical Reactivity
Incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]
Store and dispose of separately from incompatible materials.
Decomposition
Thermal decomposition can produce toxic fumes, including oxides of carbon and nitrogen, and hydrogen chloride gas.[1][3][4]
Avoid exposure to high heat.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of D-alpha-Methylleucine methyl ester hydrochloride is to treat it as a hazardous chemical waste. This ensures compliance with federal, state, and local environmental regulations.[1][7] Never dispose of this chemical down the drain or in the regular trash.[8]
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step to prevent accidental and dangerous chemical reactions.
Solid Waste: Collect any solid D-alpha-Methylleucine methyl ester hydrochloride, as well as any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips), in a designated, properly labeled hazardous waste container.[7] This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
Aqueous Solutions: If you have aqueous solutions of the compound, they must also be collected as hazardous waste. Do not dispose of these solutions down the drain.[8] Collect them in a separate, labeled container for aqueous chemical waste.
Step 2: Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and the waste management personnel.
Your hazardous waste label should include:
The words "Hazardous Waste."
The full chemical name: "D-alpha-Methylleucine methyl ester hydrochloride."
The approximate concentration and quantity of the waste.
The date the waste was first added to the container.
The primary hazards (e.g., "Irritant").
Your name, laboratory, and contact information.
Step 3: Secure Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
Segregated from incompatible materials, especially strong bases and oxidizing agents.[3][4]
In a cool, dry, and well-ventilated location.[1][5]
Step 4: Arranging for Disposal
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection. They are trained and equipped to handle the transportation and final disposal in accordance with all regulations.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is vital.
In Case of a Spill:
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
Containment: For a small, solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[6][7] Avoid generating dust.[5][6][7] For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
Decontaminate: Clean the spill area with soap and water.
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] Seek medical attention if irritation develops or persists.
Inhalation: Move the affected person to fresh air.[1][5] If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion: Rinse the mouth with water.[1][5] Do not induce vomiting. Seek immediate medical attention.
The Logic of Safe Disposal: A Visualized Workflow
To ensure clarity and immediate comprehension, the disposal process can be visualized as a logical workflow. This diagram outlines the decision-making process from the moment a disposal need is identified to its final, safe resolution.
Caption: Disposal Workflow for D-alpha-Methylleucine methyl ester hydrochloride.
Conclusion: A Commitment to Safety
The responsible management and disposal of chemical waste are integral to the scientific process. By adhering to these protocols for D-alpha-Methylleucine methyl ester hydrochloride, researchers not only ensure their own safety and that of their colleagues but also uphold their commitment to environmental protection. This structured approach, grounded in a clear understanding of the chemical's properties, transforms a procedural necessity into a validation of our dedication to safe and ethical science.
A Comprehensive Guide to Personal Protective Equipment for Handling D-alpha-Methylleucine Methyl Ester Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-alpha-Methylleucine methyl ester hydrochloride. The following protocols and recom...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-alpha-Methylleucine methyl ester hydrochloride. The following protocols and recommendations are synthesized from established safety data for structurally similar compounds and general best practices in laboratory chemical handling. It is imperative to supplement this guide with a substance-specific Safety Data Sheet (SDS) if available and to adhere to your institution's specific safety protocols.
While a specific Safety Data Sheet for D-alpha-Methylleucine methyl ester hydrochloride was not located, data for closely related compounds, such as DL-α-Methylleucine methyl ester hydrochloride and D-Leucine methyl ester hydrochloride, indicate that the substance is not classified as hazardous under normal handling conditions.[1][2] However, as with any chemical of unknown toxicological properties, prudence dictates treating it with a high degree of caution. The hydrochloride salt form suggests it is a solid, likely crystalline, and potentially hygroscopic and light-sensitive, similar to related amino acid esters.[2][3]
Core Principles of Safe Handling
The primary routes of potential exposure to D-alpha-Methylleucine methyl ester hydrochloride in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is foundational to minimizing risk. The causality behind each PPE recommendation is to establish a barrier between the researcher and the chemical, thereby preventing unintended exposure.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory activities involving D-alpha-Methylleucine methyl ester hydrochloride.
Activity
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving and Storage
Safety glasses with side shields
Nitrile or Neoprene gloves
Standard lab coat
Not generally required
Weighing and Transferring (Solid)
Chemical splash goggles
Double-gloving with Neoprene over Nitrile gloves
Lab coat
N95 respirator or use of a chemical fume hood
Dissolving in a Solvent
Chemical splash goggles
Neoprene gloves
Lab coat
Work in a well-ventilated area or chemical fume hood
Running a Reaction
Chemical splash goggles and face shield
Neoprene gloves
Chemical-resistant lab coat or apron
Work in a chemical fume hood
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty Neoprene gloves
Chemical-resistant apron or coveralls
Air-purifying respirator with appropriate cartridges
Waste Disposal
Safety glasses with side shields
Neoprene or Nitrile gloves
Lab coat
Not generally required
In-Depth Analysis of PPE Choices
Eye and Face Protection:
Safety Glasses: Provide a minimum level of protection from dust and accidental splashes and are suitable for low-risk activities like handling sealed containers.
Chemical Splash Goggles: Essential when handling the solid powder or solutions. They provide a seal around the eyes, offering superior protection against airborne particles and splashes from all directions.[1]
Face Shield: Should be used in conjunction with chemical splash goggles during procedures with a higher risk of splashing or energetic reactions.[4]
Hand Protection:
The selection of appropriate gloves is critical. While nitrile gloves are common in laboratories for their dexterity and protection against a range of chemicals, their efficacy against amino acid esters is questionable. Some data suggests that nitrile offers poor resistance to esters and lactams/amino acids.[4][5]
Nitrile Gloves: Suitable for short-term "splash" protection when handling well-contained materials or during low-risk activities.[6] If contact with the chemical occurs, they should be removed and replaced immediately.
Neoprene Gloves: Offer better resistance to amino acid derivatives and are recommended for prolonged handling or when direct contact is more likely.[5]
Double-Gloving: Wearing a Neoprene glove over a nitrile glove is a robust strategy, particularly when handling the solid powder. This approach combines the chemical resistance of Neoprene with the dexterity and splash protection of nitrile.
Body Protection:
Lab Coat: A standard cotton or polyester/cotton blend lab coat is sufficient for most routine procedures to protect clothing and skin from minor spills and dust.
Chemical-Resistant Apron or Lab Coat: Recommended when handling larger quantities of the substance or its solutions, providing an additional layer of protection against splashes of potentially corrosive or reactive mixtures.
Respiratory Protection:
N95 Respirator: Recommended as a minimum precaution when weighing or transferring the solid material outside of a chemical fume hood to prevent inhalation of fine dust particles.
Chemical Fume Hood: The preferred engineering control to minimize inhalation exposure. All manipulations of the solid compound and its volatile solutions should ideally be performed within a certified chemical fume hood.
Air-Purifying Respirator: Necessary for spill cleanup outside of a fume hood, equipped with cartridges appropriate for organic vapors and particulates.
Operational Plan: Step-by-Step Guidance
A systematic approach to handling D-alpha-Methylleucine methyl ester hydrochloride is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for damage or leaks while wearing safety glasses and gloves.
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]
Given the potential for light sensitivity and hygroscopicity, store in a tightly sealed, opaque container.[2][3] Consider placing the primary container inside a larger, sealed container with a desiccant pouch.[8]
Weighing and Transferring
This stage presents the highest risk of generating airborne dust.
Step 1: Don the appropriate PPE: chemical splash goggles, a lab coat, and double gloves (Neoprene over nitrile). An N95 respirator is also recommended.
Step 2: Perform all weighing and transferring operations within a chemical fume hood or a ventilated balance enclosure.
Step 3: Use anti-static tools and weighing paper to minimize the dispersal of the fine powder.
Step 4: Clean any minor spills on the balance or surrounding surfaces immediately with a damp cloth, taking care not to create more dust.
Dissolution and Reaction
Step 1: Ensure all solution preparation and reactions are conducted in a well-ventilated chemical fume hood.
Step 2: Wear chemical splash goggles, a lab coat, and Neoprene gloves.
Step 3: Add the solid D-alpha-Methylleucine methyl ester hydrochloride slowly to the solvent to avoid splashing.
Step 4: If the reaction is exothermic or has the potential for vigorous gas evolution, use a face shield in addition to goggles and have appropriate emergency quenching materials on hand.
Disposal Plan: Waste Management Protocol
Proper disposal of D-alpha-Methylleucine methyl ester hydrochloride and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: All waste containing D-alpha-Methylleucine methyl ester hydrochloride, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), should be segregated from other waste streams.[9]
Solid Waste: As the compound is not currently classified as hazardous, small amounts of solid waste can likely be disposed of in the regular laboratory trash, provided it is sealed in a container to prevent dust release.[10][11] However, always consult and adhere to your institution's specific waste disposal guidelines.
Liquid Waste: Non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) office.[10][12] Solutions in organic solvents must be collected in a designated hazardous waste container for chemical waste.
Empty Containers: Thoroughly rinse empty containers with a suitable solvent three times. The rinsate should be collected as chemical waste. Deface or remove the label before disposing of the rinsed container in the appropriate recycling or trash receptacle.[11][13]
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with D-alpha-Methylleucine methyl ester hydrochloride.
Caption: PPE selection workflow for handling D-alpha-Methylleucine methyl ester hydrochloride.
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